Product packaging for 6-Methylpyrimidine-4-carboxylic acid(Cat. No.:CAS No. 138538-42-8)

6-Methylpyrimidine-4-carboxylic acid

Cat. No.: B143183
CAS No.: 138538-42-8
M. Wt: 138.12 g/mol
InChI Key: YSRGRWJKRYESQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O2 B143183 6-Methylpyrimidine-4-carboxylic acid CAS No. 138538-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRGRWJKRYESQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597432
Record name 6-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138538-42-8
Record name 6-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methylpyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a two-step synthetic pathway, including detailed experimental protocols, and presents the information in a structured format for clarity and ease of use by researchers and professionals in the field.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals. The presence of both a methyl group and a carboxylic acid moiety on the pyrimidine ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery programs. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The synthesis commences with the construction of the pyrimidine ring to form the key intermediate, 4-acetyl-6-methylpyrimidine. This is followed by the oxidation of the acetyl group to the desired carboxylic acid.

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 4-acetyl-6-methylpyrimidine cluster_1 Step 2: Oxidation to this compound 3-(dimethylaminomethylene)-2,4-pentanedione 3-(dimethylaminomethylene)-2,4-pentanedione Intermediate 4-acetyl-6-methylpyrimidine 3-(dimethylaminomethylene)-2,4-pentanedione->Intermediate NaOEt, EtOH, Reflux Formamidine acetate Formamidine acetate Formamidine acetate->Intermediate Final_Product This compound Intermediate->Final_Product 1. Br2, NaOH 2. H3O+

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-acetyl-6-methylpyrimidine

This procedure is based on the general principles of pyrimidine synthesis from enaminones and amidines.

Materials:

  • 3-(dimethylaminomethylene)-2,4-pentanedione

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add 3-(dimethylaminomethylene)-2,4-pentanedione (1.0 equivalent).

  • Add formamidine acetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 4-acetyl-6-methylpyrimidine by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation of 4-acetyl-6-methylpyrimidine to this compound

This procedure utilizes the haloform reaction to convert the methyl ketone to a carboxylic acid.[1][2][3]

Materials:

  • 4-acetyl-6-methylpyrimidine

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Dioxane

  • Water

  • Ice bath

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4.4 equivalents) in water.

  • Dissolve 4-acetyl-6-methylpyrimidine (1.0 equivalent) in dioxane and add it dropwise to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g) per mole of starting materialExpected Yield (%)
14-acetyl-6-methylpyrimidine3-(dimethylaminomethylene)-2,4-pentanedione136.15136.1560-75%
2This compound4-acetyl-6-methylpyrimidine138.12101.4770-85%

Visualizations

Experimental Workflow

Experimental Workflow Start Start: Reagents & Solvents Reaction_Setup Reaction Setup (Inert atmosphere if needed) Start->Reaction_Setup Reaction Reaction Progression (Heating/Cooling, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Drying Drying of Organic Phase (Anhydrous MgSO4/Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, MS, Purity) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A general experimental workflow for organic synthesis.

Biological Significance of Pyrimidine Derivatives

While specific signaling pathway involvement for this compound is not extensively documented, pyrimidine derivatives are crucial in numerous biological processes and serve as scaffolds for drugs targeting various signaling pathways.

Biological Significance of Pyrimidine Derivatives cluster_biological Biological Roles cluster_pharma Pharmacological Applications Pyrimidine_Core Pyrimidine Core Structure Nucleic_Acids Nucleic Acids (DNA, RNA) (Cytosine, Thymine, Uracil) Pyrimidine_Core->Nucleic_Acids Vitamins Vitamins (Thiamine - Vitamin B1) Pyrimidine_Core->Vitamins Anticancer Anticancer Agents (e.g., 5-Fluorouracil) Pyrimidine_Core->Anticancer Antiviral Antiviral Drugs (e.g., Zidovudine) Pyrimidine_Core->Antiviral Antibacterial Antibacterial Drugs (e.g., Trimethoprim) Pyrimidine_Core->Antibacterial Kinase_Inhibitors Kinase Inhibitors (Targeting Signaling Pathways) Pyrimidine_Core->Kinase_Inhibitors

Caption: The diverse biological roles and pharmacological applications of the pyrimidine core structure.

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound. The proposed pathway utilizes established and reliable chemical transformations, making it accessible for researchers in synthetic and medicinal chemistry. The resulting compound serves as a valuable building block for the development of novel molecules with potential therapeutic applications, leveraging the well-documented biological significance of the pyrimidine scaffold. Further research into the specific biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

6-Methylpyrimidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methylpyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its chemical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its potential as a versatile building block for the creation of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and many biologically active molecules.[1] The presence of both a carboxylic acid and a methyl group on the pyrimidine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for chemical exploration.

Structural and General Data

A summary of the key identification and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 138538-42-8[2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to have some solubility in polar organic solvents and aqueous basesGeneral knowledge

Synthesis of this compound

A likely synthetic pathway would involve the condensation of a β-keto ester, an aldehyde, and a source of the N-C-N fragment, such as urea or a substituted amidine. For this compound, a logical approach would be the hydrolysis of a corresponding ester, which can be synthesized via a cyclocondensation reaction.

Proposed Synthetic Protocol: A Two-Step Approach

This proposed synthesis is based on the principles of pyrimidine synthesis and is analogous to the synthesis of related compounds.[3]

Step 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate

  • Reactants:

    • Ethyl acetoacetate

    • Formamide

    • Sodium ethoxide (as a base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ.

    • To this solution, add ethyl acetoacetate and formamide.

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

    • The product, ethyl 6-methylpyrimidine-4-carboxylate, can be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

Step 2: Hydrolysis to this compound

  • Reactants:

    • Ethyl 6-methylpyrimidine-4-carboxylate

    • Aqueous base (e.g., sodium hydroxide or potassium hydroxide)

  • Procedure:

    • Dissolve the ethyl 6-methylpyrimidine-4-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for a few hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl Acetoacetate->Cyclocondensation β-keto ester Formamide Formamide Formamide->Cyclocondensation N-C-N source Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation Base Ethyl 6-methylpyrimidine-4-carboxylate Ethyl 6-methylpyrimidine-4-carboxylate Hydrolysis Hydrolysis Ethyl 6-methylpyrimidine-4-carboxylate->Hydrolysis Cyclocondensation->Ethyl 6-methylpyrimidine-4-carboxylate Aqueous Base (NaOH) Aqueous Base (NaOH) Aqueous Base (NaOH)->Hydrolysis This compound This compound Hydrolysis->this compound G 6-MPCA This compound Scaffold Versatile Chemical Scaffold 6-MPCA->Scaffold is a Derivatization Facile Derivatization (Amide Coupling, Esterification) Scaffold->Derivatization allows for SAR Structure-Activity Relationship Studies Derivatization->SAR enables Drug_Discovery Drug Discovery Programs SAR->Drug_Discovery guides Anticancer Anticancer Agents Drug_Discovery->Anticancer Antiviral Antiviral Agents Drug_Discovery->Antiviral Antimicrobial Antimicrobial Agents Drug_Discovery->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Drug_Discovery->Anti_inflammatory

References

The Multifaceted Biological Activities of 6-Methylpyrimidine-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-methylpyrimidine-4-carboxylic acid have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

A primary focus of research has been the evaluation of these derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The in vitro cytotoxic activity of various derivatives has been assessed against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indolyl-pyrimidine derivative 4g MCF-7 (Breast)5.1 ± 1.14[1]
HepG2 (Liver)5.02 ± 1.19[1]
HCT-116 (Colon)6.6 ± 1.40[1]
Indolyl-pyrimidine derivative 4h MCF-7 (Breast)6.2 ± 1.35[1]
HepG2 (Liver)5.9 ± 1.28[1]
HCT-116 (Colon)7.1 ± 1.52[1]
Indolyl-pyrimidine derivative 4f MCF-7 (Breast)7.3 ± 1.58[1]
HepG2 (Liver)6.8 ± 1.41[1]
HCT-116 (Colon)8.0 ± 1.63[1]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridothienopyrimidine 2a Staphylococcus aureus 2592331.25[2]
Bacillus cereus 3301862.5[2]
Escherichia coli 8739125[2]
Pyridothienopyrimidine 2b Staphylococcus aureus 2592362.5[2]
Bacillus subtilis 6633125[2]
Salmonella typhimurium 14028250[2]
N-methyl thiosemicarbazone 4 Staphylococcus aureus ATCC 653839.68
Pseudomonas aeruginosa ATCC 1544239.68
N-methyl thiosemicarbazone 8 Staphylococcus aureus ATCC 653839.68
Pseudomonas aeruginosa ATCC 1544239.68
Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Certain this compound derivatives have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, and for their capacity to scavenge free radicals.

Anti-inflammatory Activity (COX Inhibition)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative 7 >10011.60>8.62[3]
Pyrimidine Derivative 8 >1008.23>12.15[3]
Pyrimidine Derivative 9 95.09.4710.03[3]
Indomethacin (Reference)0.219.170.02[3]

Antioxidant Activity (DPPH Radical Scavenging)

Compound/DerivativeIC50Reference
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester 3c 0.6 mg/mL[4][5]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3a 46.31 µM[4]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3b 48.81 µM[4]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of this compound Derivatives

A general and widely applicable method for the synthesis of the this compound core involves a multicomponent Biginelli-type reaction.

Example Protocol: Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester [6]

  • Reactants: A mixture of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea are used as the starting materials.

  • Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol, often under reflux conditions. A catalytic amount of an acid, such as hydrochloric acid, is commonly employed to facilitate the cyclocondensation reaction.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Many pyrimidine-based anticancer agents act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand EGFR EGFR Extracellular Domain Transmembrane Domain Intracellular Tyrosine Kinase Domain Ligand->EGFR:ext Binding & Dimerization Grb2/SOS Grb2/SOS EGFR:int->Grb2/SOS Autophosphorylation & Recruitment PI3K PI3K EGFR:int->PI3K Activation RAS RAS Grb2/SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation mTOR mTOR AKT->mTOR Activation mTOR->Nucleus Protein Synthesis Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion Nucleus->Invasion Angiogenesis Angiogenesis Nucleus->Angiogenesis Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->EGFR:int Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose metabolism, lipid storage, and inflammation. Some pyrimidine derivatives have been identified as PPARγ agonists, suggesting their potential as therapeutic agents for type 2 diabetes and inflammatory diseases.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Pyrimidine Derivative Pyrimidine Derivative PPARg PPARg Pyrimidine Derivative->PPARg Binding & Activation PPARg-RXR Heterodimer PPARg RXR PPARg->PPARg-RXR Heterodimer Heterodimerization with RXR RXR RXR RXR->PPARg-RXR Heterodimer PPRE Peroxisome Proliferator Response Element PPARg-RXR Heterodimer->PPRE Binding to DNA Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulation of Glucose Uptake Glucose Uptake Target Gene Transcription->Glucose Uptake Lipid Metabolism Lipid Metabolism Target Gene Transcription->Lipid Metabolism Anti-inflammatory Effects Anti-inflammatory Effects Target Gene Transcription->Anti-inflammatory Effects

Caption: PPARγ Signaling Pathway Activation by Pyrimidine Derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The breadth of their biological activities, from anticancer and antimicrobial to anti-inflammatory and antioxidant effects, underscores their potential to address a range of unmet medical needs.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to identify and validate the molecular targets and signaling pathways responsible for the observed biological effects.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.

By continuing to explore the rich chemistry and diverse biology of this compound derivatives, the scientific community is well-positioned to translate these promising molecules into the next generation of innovative medicines.

References

A Technical Guide to 6-Methylpyrimidine-4-carboxylic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutics.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleobases and various synthetic drugs. The presence of both a carboxylic acid and a methyl group on the pyrimidine scaffold makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₆H₆N₂O₂

SMILES: Cc1cc(nc(n1)C(=O)O)

Physicochemical and Spectroscopic Data

PropertyValueSource/Analog
CAS Number 138538-42-8Direct
Molecular Weight 138.12 g/mol Calculated
Melting Point >300 °C (decomposes)Analog: 2-Methylpyridine-4-carboxylic acid[1]
Boiling Point Not available-
Solubility Moderately soluble in waterAnalog: Pyrimidine-4-carboxylic acid[2]
pKa ~3-4 (estimated for carboxylic acid)General organic chemistry principles

Synthesis of this compound: An Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and robust method can be adapted from general procedures for pyrimidine synthesis, such as the Biginelli reaction or related condensations. The following protocol outlines a feasible synthetic route.

Principle:

The synthesis involves a cyclocondensation reaction between a β-ketoester (ethyl acetoacetate), an amidine source (formamidine), followed by hydrolysis of the resulting ester.

Materials and Reagents:

  • Ethyl acetoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diatomaceous earth (Celite®)

Experimental Procedure:

  • Preparation of the Pyrimidine Ester:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol (150 mL) to prepare sodium ethoxide.

    • To the cooled sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

    • Add formamidine acetate (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~5-6.

    • The crude ethyl 6-methylpyrimidine-4-carboxylate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the crude ethyl 6-methylpyrimidine-4-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL).

    • Heat the mixture to reflux for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of Celite® to remove any insoluble impurities.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of ~3-4.

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C.

Purification:

The crude product can be recrystallized from hot water or an ethanol/water mixture to obtain a purified solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. This compound serves as a valuable building block for the synthesis of more complex and potent drug candidates.

Scaffold for PPARγ Modulators

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, act as PPARγ agonists. Research has shown that derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid are potent PPARγ activators[3]. This suggests that the 6-methylpyrimidine core of this compound is a promising scaffold for the development of novel PPARγ modulators with potentially improved efficacy and safety profiles.

The carboxylic acid group of this compound can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space to optimize binding to the PPARγ ligand-binding domain.

Role in the PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as a TZD or a novel modulator derived from this compound, initiates a cascade of events leading to changes in gene expression. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin sensitization, adipogenesis, and anti-inflammatory responses.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl_Ester Ethyl 6-methylpyrimidine-4-carboxylate Ethyl Acetoacetate->Ethyl_Ester 1. Formamidine Formamidine Formamidine->Ethyl_Ester 2. NaOEt_EtOH Sodium Ethoxide in Ethanol NaOEt_EtOH->Ethyl_Ester Catalyst Hydrolysis_Conditions NaOH (aq), Heat then HCl (aq) Ethyl_Ester->Hydrolysis_Conditions Final_Product This compound Hydrolysis_Conditions->Final_Product PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Ligand (e.g., TZD, Pyrimidine Derivative) PPARg_RXR_inactive Inactive PPARγ/RXR Heterodimer Ligand->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active Active PPARγ/RXR Heterodimer-Ligand Complex PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to DNA Target_Genes Target Genes Coactivators Co-activators Coactivators->PPARg_RXR_active Recruitment mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Effects Biological Effects: - Insulin Sensitization - Adipogenesis - Anti-inflammatory Response Proteins->Biological_Effects Leads to

References

An In-depth Technical Guide to the Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methylpyrimidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein is curated for researchers and professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest due to its presence in various biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. This guide outlines the most common and effective methods for its preparation, focusing on a two-step approach: the synthesis of the precursor 4,6-dimethylpyrimidine followed by its selective oxidation.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the pyrimidine ring to form 4,6-dimethylpyrimidine. The second stage is the selective oxidation of one of the methyl groups to a carboxylic acid.

Stage 1: Synthesis of 4,6-Dimethylpyrimidine

The most prevalent method for synthesizing 4,6-dimethylpyrimidine is the condensation of acetylacetone with a suitable nitrogen-containing reagent.

Synthesis_of_4_6_Dimethylpyrimidine acetylacetone Acetylacetone intermediate 4,6-Dimethylpyrimidine-2-thiol (Intermediate) acetylacetone->intermediate + HCl, Ethanol thiourea Thiourea thiourea->intermediate desulfurization Desulfurization (e.g., Raney Nickel) intermediate->desulfurization product 4,6-Dimethylpyrimidine desulfurization->product

Caption: Synthesis of 4,6-dimethylpyrimidine from acetylacetone and thiourea.

Stage 2: Oxidation of 4,6-Dimethylpyrimidine

The selective oxidation of one of the methyl groups of 4,6-dimethylpyrimidine yields the target molecule, this compound. Potassium permanganate is a commonly used oxidizing agent for this transformation.

Oxidation_of_4_6_Dimethylpyrimidine dimethylpyrimidine 4,6-Dimethylpyrimidine product This compound dimethylpyrimidine->product Aqueous solution, Heat oxidant Potassium Permanganate (KMnO4) oxidant->product

Caption: Oxidation of 4,6-dimethylpyrimidine to the final product.

Experimental Protocols

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

This protocol is adapted from the synthesis of related pyrimidine-2-thiol derivatives.

Materials:

  • Acetylacetone

  • Thiourea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve acetylacetone and thiourea in ethanol.

  • Add concentrated hydrochloric acid to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 4,6-dimethylpyrimidine-2-thiol, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 4,6-Dimethylpyrimidine

This protocol describes the desulfurization of the intermediate to yield 4,6-dimethylpyrimidine.

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol

  • Raney Nickel

  • Aqueous ammonia

  • Water

Procedure:

  • Suspend 4,6-dimethylpyrimidine-2-thiol in a mixture of water and aqueous ammonia.

  • Heat the mixture to reflux.

  • Carefully add Raney Nickel portion-wise to the refluxing mixture.

  • Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the Raney Nickel.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dimethylpyrimidine.

Synthesis of this compound

This protocol is based on the oxidation of methylpyridines and related substituted pyrimidines.[1][2]

Materials:

  • 4,6-Dimethylpyrimidine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4,6-dimethylpyrimidine in an aqueous solution of sodium hydroxide.

  • Heat the solution to approximately 80-90°C.

  • Slowly add a solution of potassium permanganate in water to the heated reaction mixture over a period of 2-3 hours. Maintain the temperature during the addition.

  • After the addition is complete, continue heating and stirring for an additional 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with a small amount of hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are estimates based on related reactions and may vary.

StepStarting MaterialsReagentsReaction Time (hours)Temperature (°C)ProductEstimated Yield (%)
1Acetylacetone, ThioureaHCl, Ethanol4 - 6Reflux4,6-Dimethylpyrimidine-2-thiol70 - 80
24,6-Dimethylpyrimidine-2-thiolRaney Nickel, NH4OH2 - 3Reflux4,6-Dimethylpyrimidine60 - 70
34,6-DimethylpyrimidineKMnO4, NaOH3 - 580 - 90This compound40 - 50

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the initial formation of 4,6-dimethylpyrimidine from acetylacetone, followed by selective oxidation of one of its methyl groups. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve higher yields.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As fundamental components of nucleic acids, pyrimidines and their analogs are uniquely suited to interact with biological systems, leading to potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action for pyrimidine-based compounds, focusing on their applications as anticancer, antiviral, and antimicrobial agents. We delve into the specific molecular targets, signaling pathways, and the rationale behind their therapeutic efficacy. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for essential assays, and visualizes complex biological processes and workflows using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action in Oncology

Pyrimidine analogs represent one of the earliest and most successful classes of antimetabolite drugs in cancer chemotherapy. Their structural similarity to endogenous pyrimidines allows them to deceptively enter cellular metabolic pathways, where they exert cytotoxic effects primarily through the disruption of nucleic acid synthesis and function. More recently, novel pyrimidine-based compounds have been developed as targeted therapies that inhibit specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase.

Antimetabolites: Inhibition of DNA and RNA Synthesis

The fundamental mechanism for classic pyrimidine-based anticancer agents is their role as antimetabolites. These compounds interfere with the synthesis of DNA and RNA, which is essential for rapidly proliferating cancer cells.

  • Inhibition of Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a key outcome of 5-FU treatment.[1][2]

  • Chain Termination and DNA Polymerase Inhibition: Gemcitabine (dFdC), a deoxycytidine analog, is converted to its di- and triphosphate forms. Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into DNA by DNA polymerase. After its incorporation, only one additional nucleotide can be added before DNA synthesis is arrested, a mechanism known as "masked chain termination."[1] Gemcitabine diphosphate (dFdCDP) also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.

Diagram 1: Mechanism of 5-Fluorouracil (5-FU)

5FU_Mechanism cluster_cell Cancer Cell FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_syn RNA Synthesis FUTP->RNA_syn Incorporation & Dysfunction DNA_syn DNA Synthesis FdUTP->DNA_syn Incorporation & Damage dTMP dTMP (for DNA Synthesis) dUMP dUMP dUMP->dTMP Methylation

Caption: Metabolic activation of 5-FU and its multi-pronged attack on DNA/RNA synthesis.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The pyrimidine ring serves as a versatile scaffold for designing ATP-competitive kinase inhibitors.

  • EGFR Inhibitors: The pyrido[3,4-d]pyrimidine and furanopyrimidine cores have been used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] These compounds are particularly effective against mutant forms of EGFR (e.g., L858R, T790M) prevalent in non-small cell lung cancer (NSCLC).[3][5]

  • CDK Inhibitors: Cyclin-dependent kinases (CDKs), especially CDK2, are essential for cell cycle progression from the G1 to the S phase.[6] Pyrimidine-based inhibitors block the ATP-binding site of CDK2, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[6][7]

  • Aurora Kinase Inhibitors: Aurora kinase A (AURKA) is a serine/threonine kinase crucial for mitotic progression. Overexpression is common in many cancers. Pyrimidine derivatives can inhibit AURKA, leading to defects in spindle formation, cell cycle arrest, and apoptosis.[8][9]

Diagram 2: Downstream Signaling of Aurora Kinase A Inhibition

Aurora_Kinase_Pathway cluster_downstream Downstream Effects inhibitor Pyrimidine-Based Inhibitor aurka Aurora Kinase A (AURKA) inhibitor->aurka Inhibition p53 p53 (Tumor Suppressor) aurka->p53 Phosphorylates & Inactivates nfkb NF-κB (Transcription Factor) aurka->nfkb Phosphorylates & Activates akt Akt (Survival Kinase) aurka->akt Activates degradation p53 Degradation p53->degradation Inhibits transcription Pro-survival Gene Transcription nfkb->transcription apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition

Caption: Inhibition of AURKA prevents inactivation of p53 and activation of pro-survival pathways.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. Cancer cells are often highly dependent on this pathway to fuel their rapid proliferation. Pyrimidine analogs can act as potent inhibitors of DHODH, leading to pyrimidine depletion, cell cycle arrest, and apoptosis.

Quantitative Data: Anticancer Activity

The following tables summarize the inhibitory concentrations (IC50) of representative pyrimidine-based compounds against various cancer cell lines and kinases.

Table 1: IC50 Values of Pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 7Hela (Cervical)17.50[10]
Pyrazolo[3,4-d]pyrimidineCompound 7HT1080 (Fibrosarcoma)43.75[10]
Pyrazolo[3,4-d]pyrimidineSI306GIN8 (Glioblastoma)11.2[11]
Indazol-PyrimidineCompound 4fMCF-7 (Breast)1.629[12]
Indazol-PyrimidineCompound 4iMCF-7 (Breast)1.841[12]
Pyrimidine-ImineCompound 6iA-549 (Lung)6.23[13]
Pyrimidine-ImineCompound 6iMCF-7 (Breast)6.21[13]

Table 2: IC50 Values of Pyrimidine-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseInhibitorIC50 (nM)Reference
Pyrido[3,4-d]pyrimidineEGFRL858R/T790M/C797SCompound 427.2[4]
FuranopyrimidineEGFRL858R/T790MCompound 382[5]
Thieno[3,2-d]pyrimidineEGFRL858R/T790MOlmutinib10[3]
Pyrido[2,3-d]pyrimidineCDK2Compound 1764.42[14]
PyrimidineCLK1ML31519[15]
PyrimidineDYRK1AML31545[15]

Mechanism of Action of Antiviral Pyrimidines

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases (e.g., reverse transcriptase). This incorporation leads to premature chain termination, thus halting viral replication.

  • HIV Reverse Transcriptase Inhibition: Zidovudine (AZT), a thymidine analog, and Lamivudine, a cytidine analog, are classic examples of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They are phosphorylated in the host cell to their triphosphate form and then compete with natural deoxynucleotides for incorporation by HIV reverse transcriptase, leading to termination of the growing proviral DNA chain.

  • Broad-Spectrum Antiviral Activity: Some pyrimidine analogs inhibit host cell enzymes involved in nucleotide synthesis, such as DHODH. This depletes the cellular pool of pyrimidines that viruses require for replication, providing a broad-spectrum antiviral effect.

Table 3: Antiviral Activity of Pyrimidine Nucleoside Analogs

CompoundVirusAssayIC50 (µM)Reference
1,2,3-triazolyl nucleosideCoxsackie B3CPE11.3[16]
1,2,3-triazolyl nucleosideInfluenza A H1N1CPE24.3[16]
4'-azidothymidineHIV-1Cell-based0.01[17]
Carbobicyclic analogue 11aRSVCell-based0.53[18]

Mechanism of Action of Antimicrobial Pyrimidines

Pyrimidine derivatives exhibit a range of antibacterial and antifungal activities through various mechanisms.

  • Inhibition of Folate Synthesis: The diaminopyrimidine structure, found in drugs like Trimethoprim, acts as a structural analog of dihydrofolate. It competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the synthesis of purines and pyrimidines. This mechanism is often synergistic with sulfonamides.[19]

  • Inhibition of Bacterial Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial protein FtsZ.[20][21] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which mediates bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and eventual cell death.[20]

  • Antifungal Activity: The antifungal action of some pyrimidine derivatives has been linked to the inhibition of ergosterol biosynthesis.[22] Specifically, they can inhibit the enzyme lanosterol demethylase, which is a critical step in the pathway that produces ergosterol, an essential component of the fungal cell membrane.[22] Disruption of this pathway compromises membrane integrity.

Key Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Diagram 3: Experimental Workflow for MTT Assay

MTT_Workflow start Start step1 1. Seed cells in 96-well plate start->step1 step2 2. Treat with compound (serial dilutions) step1->step2 step3 3. Incubate (e.g., 72h) step2->step3 step4 4. Add MTT reagent (Incubate 4h) step3->step4 step5 5. Solubilize formazan crystals with DMSO step4->step5 step6 6. Read absorbance at 570 nm step5->step6 end 7. Calculate IC50 step6->end

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in signal indicates kinase activity.

  • Reagent Preparation: Prepare solutions of recombinant kinase, peptide substrate, ATP, and serial dilutions of the pyrimidine-based inhibitor.

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme solution.

  • Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the wells. Pre-incubate the enzyme and compound for 30 minutes.

  • Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution containing ATP and the peptide substrate. Incubate for 60 minutes at room temperature.

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data (0% activity for high inhibitor concentration, 100% activity for DMSO control) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Coenzyme Q10, and DCIP. Prepare a stock solution of the substrate, dihydroorotic acid (DHO).

  • Inhibitor Pre-incubation: Add recombinant human DHODH enzyme and various concentrations of the DHODH inhibitor to the wells of a 96-well plate. Incubate for 30 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the DHO substrate to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The reduction of DCIP leads to a loss of color.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Normalize the velocities relative to a DMSO control and plot against inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged structure in modern drug discovery, yielding compounds that modulate a wide array of biological targets. From established antimetabolites that disrupt fundamental cellular processes to highly selective kinase inhibitors that target specific oncogenic signaling pathways, pyrimidine-based drugs are integral to the treatment of cancer, viral infections, and microbial diseases. The ongoing exploration of this chemical space continues to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation pyrimidine derivatives that can overcome drug resistance, target novel pathways, and offer synergistic effects when used in combination therapies, further solidifying the pyrimidine core as a critical tool in the pharmacopeia.

References

The Discovery of Novel 6-Methylpyrimidine-4-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel analogs of 6-methylpyrimidine-4-carboxylic acid. The document focuses on distinct classes of these analogs that have shown significant potential as therapeutic agents, specifically as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, SHP2 inhibitors, and anti-tubercular agents. For each class, we present a summary of the structure-activity relationship (SAR), detailed experimental protocols for synthesis and biological evaluation, and relevant signaling pathways and workflows visualized using the DOT language.

Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A recent study detailed the structure-activity relationship of a library of pyrimidine-4-carboxamides, leading to the identification of a potent and selective NAPE-PLD inhibitor, LEI-401.[1][2][3][4]

Structure-Activity Relationship (SAR)

The optimization of a high-throughput screening hit led to the identification of key structural features for potent NAPE-PLD inhibition. The main findings of the SAR are summarized below.

Table 1: SAR of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors [2]

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50 ± SEM
2 (Hit) CyclopropylmethylN-methylphenethylamineMorpholine6.14 ± 0.03
17 PropargylN-methylphenethylamineMorpholine6.15 ± 0.05
23 Cyclopropylmethyl(S)-3-phenylpiperidineMorpholine6.64 ± 0.04
1 (LEI-401) Cyclopropylmethyl(S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04
  • R1 Substituent: Modifications at the R1 position did not lead to a significant improvement in inhibitory activity, suggesting it may bind in a shallow lipophilic pocket. The cyclopropylmethyl group was found to be optimal among the tested analogs.[2]

  • R2 Substituent: Conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency.[3][4]

  • R3 Substituent: Exchanging the morpholine group at the R3 position for a smaller and more polar (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity and reduced lipophilicity.[3][4]

Experimental Protocols

The synthesis of the pyrimidine-4-carboxamide analogs generally starts from orotic acid.[5]

General_Synthetic_Route_NAPE_PLD_Inhibitors Orotic_acid Orotic acid Acyl_chloride Acyl chloride intermediate Orotic_acid->Acyl_chloride POCl3 Amide Amide intermediate Acyl_chloride->Amide Primary amine Substituted_pyrimidine Regioselectively substituted pyrimidine Amide->Substituted_pyrimidine Amine, heteroaromatic, or phenolic nucleophile Final_Compound Final Compound Substituted_pyrimidine->Final_Compound Further modification

Caption: General synthetic scheme for pyrimidine-4-carboxamides.

A detailed procedure for the synthesis of a key intermediate is as follows:

Synthesis of 2,6-dichloro-N-methylpyrimidine-4-carboxamide: [5] To a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1 eq) in a suitable solvent, triethylamine (2.3 eq) and methylamine hydrochloride (1.025 eq) are added. The reaction mixture is stirred, and the product is purified by column chromatography.

The inhibitory activity of the compounds is determined using a fluorescence-based assay with purified human NAPE-PLD. The assay measures the hydrolysis of a fluorogenic substrate, N-(1-pyrenesulfonyl)-1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoethanolamine (PED6). The release of the quencher from the BODIPY fluorophore upon hydrolysis results in an increase in fluorescence, which is monitored to determine enzyme activity.[2]

NAPE_PLD_Inhibition_Assay Start Start: Prepare assay components Components Purified human NAPE-PLD Test Compound Fluorogenic substrate (PED6) Start->Components Incubation Incubate at 37°C Components->Incubation Measurement Measure fluorescence intensity Incubation->Measurement Analysis Calculate % inhibition and IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for the NAPE-PLD inhibition assay.

NAPE-PLD Signaling Pathway

NAPE-PLD is a key enzyme in the biosynthesis of NAEs, which are involved in various physiological processes.

NAPE_PLD_Signaling_Pathway cluster_membrane Cell Membrane NAPE N-acyl-phosphatidylethanolamine (NAPE) NAEs N-acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAEs Hydrolysis NAPE_PLD NAPE-PLD Receptors Cannabinoid Receptors (CB1, CB2) PPARs, TRPV1 NAEs->Receptors Activation Downstream Downstream Signaling (Pain, inflammation, mood regulation) Receptors->Downstream General_Synthetic_Route_SHP2_Inhibitors Starting_materials Appropriate starting materials Cyclization Cyclization to form pyrimidinone core Starting_materials->Cyclization Substitution Introduction of amino group at C6 Cyclization->Substitution Final_Compound Further functionalization to yield final compounds Substitution->Final_Compound SHP2_Inhibition_Assay Start Start: Prepare assay components Components Recombinant SHP2 enzyme Test Compound Phosphopeptide substrate Start->Components Incubation Incubate at room temperature Components->Incubation Detection Detect phosphate release (e.g., using Malachite Green) Incubation->Detection Analysis Calculate % inhibition and IC50 values Detection->Analysis End End Analysis->End SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2 SHP2 SOS->SHP2 recruits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS activates General_Synthetic_Route_Anti_TB_Agents Starting_material 6-Chloropyrimidine-4-carboxylic acid Amide_formation Amide intermediate Starting_material->Amide_formation Amine, DIPEA, HATU Nucleophilic_displacement 6-Aminopyrimidine-4-carboxamide Amide_formation->Nucleophilic_displacement Amine, i-PrOH, DIPEA Final_Compound Final Compound Nucleophilic_displacement->Final_Compound Further modifications Anti_TB_Activity_Assay Start Start: Prepare materials Preparation Serial dilution of test compounds in 96-well plates Start->Preparation Inoculation Inoculate with M. tuberculosis H37Rv Preparation->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Measurement Determine bacterial growth (e.g., using Resazurin) Incubation->Measurement Analysis Determine MIC90 values Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with potential applications as a building block in pharmaceutical and agrochemical research. An understanding of its physicochemical properties, specifically solubility and stability, is critical for its effective use in drug discovery and development, including formulation, storage, and analytical method development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized experimental protocols based on established international guidelines to enable researchers to generate this crucial data.

Introduction

This compound belongs to the pyrimidine class of compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The carboxylic acid functional group imparts acidic properties and potential for various chemical modifications, while the pyrimidine ring serves as a key pharmacophore.[3] The physicochemical properties of a drug candidate or intermediate, such as this compound, are fundamental to the development process. Solubility affects bioavailability and formulation, while stability dictates storage conditions, shelf-life, and degradation pathways.[4] This guide outlines the standard procedures for evaluating these critical parameters.

Solubility of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a crucial characteristic that influences a compound's behavior in both biological and chemical systems. For a potential drug candidate, aqueous solubility is a key determinant of its absorption and bioavailability. Solubility in organic solvents is important for synthesis, purification, and formulation.[5]

Data Presentation

Table 1: Illustrative Aqueous Solubility Data for this compound

Method TypepHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic5.025Data to be determinedData to be determined
Thermodynamic7.425Data to be determinedData to be determined
Thermodynamic7.437Data to be determinedData to be determined
Kinetic7.425Data to be determinedData to be determined

Table 2: Illustrative Organic Solvent Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determined
Acetonitrile (ACN)Data to be determinedData to be determined
Dichloromethane (DCM)Data to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
Experimental Protocols

This protocol is based on the OECD Guideline 105 ("Water Solubility") and is suitable for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Phosphate buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., citrate buffer for acidic pH)

  • HPLC-grade water

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visible after equilibration.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

  • Securely cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary experiment should be conducted to determine the time to reach a plateau in concentration.

  • After equilibration, visually inspect the vials to ensure excess solid remains.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • The experiment should be performed in triplicate.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of aqueous buffer A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm filter D->E F Dilute filtrate E->F G Quantify by HPLC-UV or LC-MS/MS F->G H Calculate Solubility (µg/mL) G->H

Caption: Thermodynamic Aqueous Solubility Workflow.

Objective: To determine the solubility of this compound in various organic solvents.

Procedure: The shake-flask method described in section 2.2.1 can be adapted for organic solvents.[5] The primary differences are the use of organic solvents instead of aqueous buffers and ensuring all equipment is compatible with the chosen solvents. Quantification may also be done by gravimetric analysis after careful evaporation of the solvent from a known volume of the filtered supernatant.

Stability of this compound

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are crucial for determining appropriate storage conditions and re-test periods.

Data Presentation

As with solubility, specific stability data for this compound is not widely published. The table below illustrates how forced degradation data should be presented.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)Purity (%)No. of Degradants >0.1%Total Degradants (%)
Control (initial)0100.099.80<0.1
Acid Hydrolysis (0.1 M HCl, 80°C)24 hData to be determinedData to be determinedData to be determinedData to be determined
Base Hydrolysis (0.1 M NaOH, 60°C)8 hData to be determinedData to be determinedData to be determinedData to be determined
Oxidation (3% H₂O₂, RT)24 hData to be determinedData to be determinedData to be determinedData to be determined
Thermal (80°C, solid state)7 daysData to be determinedData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)Overall illumination ≥1.2 million lux hours, UV energy ≥200 W h/m²Data to be determinedData to be determinedData to be determinedData to be determined
Experimental Protocols

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is a prerequisite for any stability study. This method must be able to accurately quantify the parent compound and separate it from any process impurities and degradation products.[8][9]

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and demonstrate the specificity of the analytical method.[4]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber compliant with ICH Q1B guidelines[10]

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) and sample at various time points. Neutralize the samples before analysis.

  • Oxidation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in a controlled oven. Sample at various time points.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][12] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using the stability-indicating HPLC-PDA method. Assess the loss of the parent compound and the formation of degradation products. The PDA detector helps to assess peak purity.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow Acid Acid Hydrolysis A Sample at time points Acid->A Base Base Hydrolysis Base->A Oxidation Oxidation Oxidation->A Thermal Thermal Thermal->A Photo Photolytic Photo->A B Analyze by Stability-Indicating HPLC-PDA A->B C Assess Peak Purity B->C D Quantify Parent Compound & Degradants C->D E Identify Degradation Pathway D->E Compound This compound

References

physicochemical properties of 6-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidine-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core (CAS No: 138538-42-8). Due to a lack of experimentally determined data in publicly available literature, this guide combines established identification data with computationally predicted values for key physical and chemical characteristics. It also outlines standard experimental protocols for the determination of these properties.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group and a carboxylic acid group. Its structure is fundamental to its chemical behavior, influencing properties such as acidity, solubility, and potential biological interactions.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 138538-42-8[1][2][3][4][5]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1]
Physical Appearance Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
pKa (acidic) 3.25 ± 0.10Prediction
logP (Octanol/Water) 0.55 ± 0.25Prediction
Water Solubility 13.9 g/L at 25°CPrediction

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining the principal physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity.[6] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[7]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[8][9] The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[8][10]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[7]

  • Heating: The sample is heated rapidly to approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[7][8]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7][8] For accuracy, the determination should be repeated at least twice with fresh samples.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standard acid or base.[11][12]

Methodology:

  • Solution Preparation: A sample solution of the compound (e.g., 1 mM) is prepared in purified water or a suitable co-solvent if solubility is low.[11][12] The ionic strength of the solution is kept constant by adding a neutral salt like 0.15 M KCl.[11][12] Standardized titrant solutions (0.1 M NaOH for an acidic compound) are prepared.[11][12]

  • Apparatus Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12]

  • Titration Procedure: The sample solution is placed in a jacketed vessel on a magnetic stirrer to maintain constant temperature. The calibrated pH electrode is immersed in the solution.[11][12] The solution is titrated by adding small, precise increments of the standard NaOH solution. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11][12]

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is 50% dissociated.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and standard technique for the experimental determination of logP, a measure of a compound's lipophilicity.

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and pH-buffered water (e.g., pH 7.4 phosphate buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known mass of the compound is dissolved in the saturated n-octanol to create a stock solution.

  • Partitioning: A precise volume of the stock solution is added to a separation vessel containing a known volume of the saturated water phase. The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Grind solid sample to a fine powder prep2 Press open end of capillary into powder prep1->prep2 prep3 Tap tube to pack 2-3 mm of solid prep2->prep3 measure1 Place capillary in heating block prep3->measure1 measure2 Heat rapidly to ~20°C below expected MP measure1->measure2 measure3 Heat slowly (1-2°C/min) measure2->measure3 measure4 Observe and record start and end of melting measure3->measure4 result Melting Point Range measure4->result

Caption: Workflow for Melting Point Determination.

G cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare sample solution (e.g., 1 mM in water + KCl) prep2 Prepare standardized titrant (e.g., 0.1 M NaOH) prep1->prep2 prep3 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->prep3 titrate1 Place sample in vessel with stirrer & pH electrode prep3->titrate1 titrate2 Add titrant in small, precise increments titrate1->titrate2 titrate3 Allow to equilibrate and record pH after each addition titrate2->titrate3 titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume of Titrant titrate3->analysis1 analysis2 Identify inflection point of the sigmoid curve analysis1->analysis2 analysis3 pKa = pH at 1/2 equivalence point analysis2->analysis3 result pKa Value analysis3->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Saturate n-octanol and water with each other prep2 Separate the two phases prep1->prep2 prep3 Dissolve compound in saturated n-octanol prep2->prep3 part1 Mix octanol solution with saturated water phase prep3->part1 part2 Shake/stir at constant temperature until equilibrium part1->part2 part3 Separate phases (centrifuge if needed) part2->part3 analysis1 Measure compound concentration in each phase (e.g., HPLC) part3->analysis1 analysis2 Calculate P = [conc]octanol / [conc]water analysis1->analysis2 analysis3 Calculate logP = log10(P) analysis2->analysis3 result logP Value analysis3->result

References

Tautomeric Forms of Substituted Pyrimidines: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the tautomerism of substituted pyrimidines, detailing the structural, energetic, and biological implications critical for drug discovery and development. This document provides a comprehensive overview of the different tautomeric forms, the influence of substituents, experimental and computational methodologies for their study, and their significance in biological systems.

Introduction to Tautomerism in Substituted Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1] For substituted pyrimidines, a core scaffold in numerous pharmaceuticals, understanding and predicting tautomeric preferences is paramount as different tautomers can exhibit distinct physicochemical properties, biological activities, and target engagement.[2] The pyrimidine ring's ability to undergo lactam-lactim, amino-imino, and thione-thiol tautomerism is a key determinant of its function in biological systems, including its role in the structure of DNA and RNA.[2][3]

The position of the tautomeric equilibrium is influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[4] This guide provides a detailed exploration of these aspects, offering researchers and drug development professionals the necessary tools to navigate the complexities of pyrimidine tautomerism.

Major Tautomeric Forms of Substituted Pyrimidines

Substituted pyrimidines can exist in several tautomeric forms, with the most common being lactam-lactim, amino-imino, and thione-thiol tautomerism.

Lactam-Lactim Tautomerism

This is a type of keto-enol tautomerism occurring in pyrimidines with hydroxyl substituents, such as uracil and thymine. The equilibrium exists between the lactam (keto) and lactim (enol) forms. Generally, the lactam form is predominant in aqueous solutions.[5]

Amino-Imino Tautomerism

Pyrimidines with amino substituents, like cytosine, exhibit amino-imino tautomerism. The equilibrium is between the amino and the imino forms. The amino form is the major tautomer under physiological conditions, but the less stable imino form has been implicated in spontaneous mutagenesis due to its altered base-pairing properties.[6][7]

Thione-Thiol Tautomerism

In pyrimidines containing a sulfur atom, such as 2-thiopyrimidine, a thione-thiol tautomerism exists. The equilibrium between the thione and thiol forms is highly dependent on the solvent, with polar solvents favoring the thione form.[8]

Influence of Substituents on Tautomeric Equilibria

The electronic properties of substituents on the pyrimidine ring play a crucial role in determining the position of the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms, thereby shifting the equilibrium.

For instance, in pyrimidin-2(1H)-one, electron-donating substituents at the meta and para positions have been shown to decrease the activation energy for the conversion to pyrimidin-2-ol more significantly than electron-withdrawing substituents.[4] The stability of tautomers in substituted adenine, a related purine system, is also significantly influenced by the nature and position of substituents.[9]

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified by their energy differences (ΔE) and the equilibrium constant (KT). These values are crucial for predicting the predominant tautomeric form under specific conditions.

Pyrimidine DerivativeSubstituentTautomeric EquilibriumΔE (kcal/mol)aKTSolventReference
Pyrimidin-2(1H)-oneHLactam ⇌ Lactim--Gas Phase & Aqueous[4]
4-Amino-2,6-dichloropyrimidine2,6-di-Cl, 4-NH2Amino ⇌ Imino---[10]
Gemcitabine-Amino-keto ⇌ Imino-keto--Solid State[11]
1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one1-NH2, 5-COPh, 4-PhCarbonyl ⇌ Enol-pKenol = 0.291Aqueous Methanol[8]
1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione1-NH2, 5-COPh, 4-PhThiocarbonyl ⇌ Thiol-pKthiocarbonyl = 0.234Methanol[8]
UracilHDiketo ⇌ Enol-keto ⇌ DienolSee reference-Gas Phase & Aqueous[7]
5-NO2-Uracil5-NO2Diketo ⇌ Dienol5.4--[7]
5-NH2-Uracil5-NH2Diketo ⇌ Enol-keto---[7]

a Relative energy of the less stable tautomer compared to the most stable one.

Experimental Protocols for Tautomer Analysis

A variety of spectroscopic techniques are employed to study and quantify tautomeric equilibria in substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

  • Sample Preparation: Dissolve a known concentration of the pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For complex spectra, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized to aid in structural assignment.

  • Spectral Analysis: Identify characteristic signals for each tautomer. Chemical shifts (δ) and coupling constants (J) will differ between tautomeric forms. For example, the protonation state of nitrogen atoms can be inferred from 15N NMR chemical shifts.

  • Quantification: Integrate non-overlapping signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, especially when the tautomers exhibit distinct absorption spectra.

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at various known concentrations.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Spectral Analysis: Identify the absorption maxima (λmax) for each tautomer. The position and intensity of these bands can provide information about the electronic structure of each form.

  • Quantification: By applying Beer-Lambert Law and analyzing the spectra at different pH values or in different solvents, the equilibrium constant (KT) can be determined.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups, allowing for the differentiation of tautomers.

  • Sample Preparation: Samples can be analyzed as solids (KBr pellets or Attenuated Total Reflectance - ATR) or in solution.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm-1).

  • Spectral Analysis: Identify characteristic vibrational bands for each tautomer. For example, the C=O stretching vibration in the lactam form will be absent in the lactim form, which will instead show a C=N stretching band. The N-H stretching vibrations can also be used to distinguish between amino and imino tautomers.[11]

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

  • Tautomer Enumeration: Generate all possible tautomeric forms of the substituted pyrimidine.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G**).[4]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Effects: Incorporate the effects of the solvent using implicit (e.g., PCM, SMD) or explicit solvent models, as the solvent can significantly influence tautomeric equilibria.[5]

  • Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to predict the equilibrium populations at a given temperature.

Biological Implications and Drug Development

The tautomeric state of a substituted pyrimidine can have a profound impact on its biological activity, influencing its ability to interact with target macromolecules such as enzymes and nucleic acids.

Tautomerism in DNA Mismatch and Mutagenesis

The rare tautomeric forms of pyrimidine bases in DNA are implicated in spontaneous mutations. For example, the imino tautomer of cytosine can mispair with adenine, leading to a C-to-T transition mutation.[7]

Enzyme Inhibition and Drug Design

In drug design, the specific tautomeric form of a pyrimidine-based inhibitor that binds to the active site of an enzyme is of critical importance. For instance, the inhibitory potency of pyrimidine derivatives against enzymes like glutathione reductase can be influenced by the predominant tautomer in the biological environment.[10][12] The design of kinase inhibitors often involves pyrimidine scaffolds that mimic the adenine of ATP, and their binding affinity can be highly dependent on their tautomeric state.[13][14]

Tautomerism_in_Drug_Discovery

Signaling Pathways and Experimental Workflows

The tautomeric state of pyrimidine-based drugs can determine their efficacy in modulating specific signaling pathways. For example, many kinase inhibitors targeting pathways involved in cancer progression utilize a pyrimidine core.

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a key regulator of cell division, and its overexpression is common in many cancers. Pyrimidine-based inhibitors have been developed to target this kinase.

Aurora_Kinase_Pathway

Experimental Workflow for Kinase Inhibitor Evaluation

A typical workflow to assess the impact of tautomerism on the kinase inhibitory activity of a substituted pyrimidine would involve a combination of computational and experimental approaches.

Kinase_Inhibitor_Workflow

Conclusion

The tautomerism of substituted pyrimidines is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for the rational design and development of novel pyrimidine-based drugs. This guide has provided a comprehensive overview of the key aspects of pyrimidine tautomerism, from the fundamental types of tautomers to the advanced experimental and computational techniques used for their study. By integrating this knowledge into the drug discovery process, researchers can better predict and control the behavior of these important molecules, ultimately leading to the development of more effective and safer therapeutics.

References

Methodological & Application

Application Notes and Protocols for 6-Methylpyrimidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylpyrimidine-4-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes, experimental protocols, and mechanistic insights into three key therapeutic areas where this privileged structure has shown significant promise: as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activators for metabolic diseases, as xanthine oxidase inhibitors for the treatment of gout, and as novel antitubercular agents.

PPARγ Activators for Metabolic Diseases

Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, accessible through the Biginelli reaction, have been identified as potent activators of PPARγ, a key regulator of glucose and lipid metabolism. These compounds hold potential as therapeutic agents for type 2 diabetes and other metabolic disorders.

Quantitative Data

Table 1: Cytotoxicity of Dihydropyrimidine Derivatives with Potential PPARγ Activity [2]

CompoundCell LineIC50 (µM)
Ethyl-4-(4'-fluoro-[1,1'-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMCF-711.8
Ethyl-4-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMCF-715.8
Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [3][4]

This protocol describes a microwave-assisted Biginelli condensation, a green chemistry approach offering high yields and short reaction times.[3][5]

Materials:

  • 4-Hydroxybenzaldehyde (0.122 g, 1 mmol)

  • Ethyl acetoacetate (0.127 mL, 1 mmol)

  • Urea (0.132 g, 2.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.034 g, 0.2 mmol)

  • Ethanol (5 mL)

  • Round bottom flask (50 mL)

  • Microwave synthesizer

  • Ice bath

  • Filtration apparatus

  • Methanol for recrystallization

Procedure:

  • In a 50 mL round bottom flask, combine 4-hydroxybenzaldehyde, ethyl acetoacetate, urea, and p-TSA in 5 mL of ethanol.

  • Place the flask in a microwave synthesizer and irradiate the mixture for 3 minutes, using 30-second intervals at a power level of 20.

  • After irradiation, cool the reaction mixture in an ice bath.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Dry the purified product and determine the yield and melting point (literature mp 201°C).[3]

Signaling Pathway

PPARgamma_Signaling ligand 6-Methylpyrimidine Derivative PPARg PPARγ ligand->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes regulates transcription MetabolicEffects Regulation of Glucose & Lipid Metabolism TargetGenes->MetabolicEffects leads to

Caption: PPARγ signaling pathway activated by 6-methylpyrimidine derivatives.

Xanthine Oxidase Inhibitors for Gout

2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been designed and synthesized as potent inhibitors of xanthine oxidase, the key enzyme in uric acid production. These compounds show promise for the management of hyperuricemia and gout.

Quantitative Data

A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have demonstrated submicromolar inhibitory potency against xanthine oxidase.[6]

Table 2: Xanthine Oxidase Inhibitory Activity of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives [6]

Compound IDSubstitution PatternIC50 (µM)
9b R1=H, R2=4-F-Ph0.132
8a R1=H, R2=Ph0.256
9a R1=H, R2=3-F-Ph0.189
9c R1=H, R2=4-Cl-Ph0.154
9d R1=H, R2=4-Br-Ph0.141
10a R1=Me, R2=Ph0.312
Experimental Protocols

Protocol 2: General Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acids [6]

This protocol outlines the synthesis starting from ketoenol acids and thiourea.

Materials:

  • Appropriately substituted ketoenol acid (1 mmol)

  • Thiourea (1.2 mmol)

  • Sodium ethoxide (2.5 mmol)

  • Absolute ethanol (20 mL)

  • Hydrochloric acid (1 M)

  • Round bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the ketoenol acid and thiourea in absolute ethanol in a round bottom flask.

  • Add sodium ethoxide to the mixture and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Mechanism of Action

Xanthine_Oxidase_Inhibition Purines Purines (Hypoxanthine, Xanthine) XO Xanthine Oxidase Purines->XO substrate UricAcid Uric Acid XO->UricAcid catalyzes conversion to Gout Gout & Hyperuricemia UricAcid->Gout high levels lead to Inhibitor 2-Mercapto-6-phenylpyrimidine Derivative Inhibitor->XO inhibits

Caption: Inhibition of uric acid production by pyrimidine-based XO inhibitors.

Antitubercular Agents

6-Dialkylaminopyrimidine carboxamides have been identified as a novel class of antitubercular agents with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. These compounds are believed to act via a novel mechanism of action.[7][8]

Quantitative Data

Structure-activity relationship studies have led to the identification of several 6-dialkylaminopyrimidine carboxamides with potent anti-tubercular activity.[9][10][11][12]

Table 3: In Vitro Antitubercular Activity of 6-Dialkylaminopyrimidine Carboxamides [9][10][11][12]

Compound IDR Group on AmineMIC90 (µM)
7b 4-fluorobenzyl< 1.00
7d 4-chlorobenzyl< 1.00
7m 4-methoxybenzyl< 1.00
7p 4-(trifluoromethoxy)benzyl< 1.00
7q 4-(trifluoromethyl)benzyl< 1.00
7aa 3-fluorobenzyl< 1.00
7ah 2-fluorobenzyl< 1.00
Experimental Protocols

Protocol 3: General Synthesis of 6-Dialkylaminopyrimidine Carboxamides [1][7][8]

This multi-step synthesis starts from commercially available pyrimidine precursors.

Materials:

  • Methyl 2,4-dichloropyrimidine-6-carboxylate

  • Appropriate N-methyl-1-phenylmethanamine

  • Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Appropriate amine for amidation

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Step 1: Amination: Dissolve methyl 2,4-dichloropyrimidine-6-carboxylate in THF and cool to 0°C. Add the appropriate N-methyl-1-phenylmethanamine and stir until the reaction is complete (monitored by TLC).

  • Step 2: Hydrogenation: To the reaction mixture from Step 1, add 10% Pd/C and hydrogenate under a hydrogen atmosphere in methanol.

  • Step 3: Hydrolysis: After completion of the hydrogenation, hydrolyze the ester using LiOH in a mixture of THF and methanol to yield the corresponding carboxylic acid.

  • Step 4: Amide Coupling: Dissolve the carboxylic acid from Step 3 in DMF. Add the desired amine, HATU, and DIPEA. Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up and purify the final 6-dialkylaminopyrimidine carboxamide product by column chromatography.

Hypothetical Mechanism of Action

Chemoproteomic analysis has identified two putative protein targets of the 6-dialkylaminopyrimidine carboxamide series in M. bovis BCG: BCG_3193 and BCG_3827.[7][8] While the precise functions of these proteins are still under investigation, BCG_3193 is annotated as a putative fumarate reductase iron-sulfur subunit (FrdB), and BCG_3827 is a hypothetical protein. Fumarate reductase is involved in anaerobic respiration, which is crucial for the survival of Mtb in the hypoxic environment of granulomas.[13]

Antitubercular_MoA Inhibitor 6-Dialkylaminopyrimidine Carboxamide Target1 BCG_3193 (putative FrdB) Inhibitor->Target1 inhibits Target2 BCG_3827 (Hypothetical Protein) Inhibitor->Target2 inhibits Pathway Anaerobic Respiration & Other Essential Pathways Target1->Pathway Target2->Pathway MtbDeath Mycobacterium tuberculosis Death Pathway->MtbDeath disruption leads to

Caption: Hypothetical mechanism of action for antitubercular pyrimidines.

References

6-Methylpyrimidine-4-carboxylic Acid: A Versatile Scaffold for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Methylpyrimidine-4-carboxylic acid is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its rigid pyrimidine core and the reactive carboxylic acid moiety allow for diverse chemical modifications, leading to the development of potent and selective Active Pharmaceutical Ingredients (APIs). This document provides an overview of its applications, detailed experimental protocols for its derivatization, and highlights its role in the development of targeted therapies, particularly as kinase and PPARγ inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound, with its distinct substitution pattern, offers a versatile platform for the synthesis of novel therapeutic agents. The methyl group at the 6-position can influence solubility and metabolic stability, while the carboxylic acid at the 4-position serves as a convenient handle for amide bond formation, a crucial reaction in drug development for linking different molecular fragments. This building block has been instrumental in the discovery of compounds targeting key cellular pathways involved in cancer and metabolic diseases.

Applications in API Synthesis

Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core of this compound can mimic the adenine ring of ATP, the natural substrate for kinases, making it an excellent starting point for the design of kinase inhibitors. By coupling this building block with various amine-containing fragments, potent and selective inhibitors of several kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), have been developed. These inhibitors can block aberrant signaling pathways that drive tumor growth and survival.

A notable example of a successful API with a related 2-methylpyrimidine core is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). While the synthesis of Dasatinib itself starts from a different pyrimidine derivative, the core structure highlights the potential of the 6-methylpyrimidine scaffold in developing clinically relevant kinase inhibitors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. PPARγ is a key drug target for the treatment of type 2 diabetes. Derivatives of this compound have been explored as PPARγ activators. These compounds can improve insulin sensitivity and glucose uptake, offering a potential therapeutic strategy for metabolic disorders.

Quantitative Data

The following tables summarize key quantitative data for representative APIs and derivatives synthesized from or related to the this compound scaffold.

Table 1: Biological Activity of Pyrimidine-Based Kinase Inhibitors

Compound/APITarget Kinase(s)IC₅₀ (nM)Cell LineReference
DasatinibBcr-Abl, Src family<1K562[1]
PD-0332991 (Palbociclib)CDK4/611/15-[2]
Pyrimidine Derivative 22 CDK77.21MV4-11[3]
Pyrimidine Derivative 7x CDK43.87-[2]

Table 2: Biological Activity of Pyrimidine-Based PPARγ Activators

CompoundTargetIC₅₀ (µM)Assay TypeReference
Pyrimidone Derivative 19b PPARγ0.371Radioligand binding[4]
Pyrimidone Derivative 19d PPARγ0.350Radioligand binding[4]
Pyrimidone Derivative 19f PPARγ0.369Radioligand binding[4]
Pyrimidone Derivative 25g PPARγ0.353Radioligand binding[4]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of N-aryl-6-methylpyrimidine-4-carboxamides, a common structural motif in pyrimidine-based APIs.

Materials:

  • This compound

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-methylpyrimidine-4-carboxamide.

Expected Yield: 60-90%, depending on the substrate.

Protocol 2: Representative Synthesis of a Dasatinib Intermediate Analogue

This protocol is adapted from the synthesis of a key intermediate of Dasatinib and illustrates the potential synthetic route starting from a related pyrimidine scaffold.

Materials:

  • 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 1-(2-Hydroxyethyl)piperazine

  • n-Butanol

Procedure:

  • A mixture of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) and 1-(2-hydroxyethyl)piperazine (3.0 eq) in n-butanol is heated to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess reagents and impurities.

  • The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Expected Yield: High (typically >80%).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by APIs derived from the this compound scaffold and a general experimental workflow.

Aurora_Kinase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Mitotic Events GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 AuroraA Aurora A Kinase PLK1->AuroraA Activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression (G2/M Transition) Centrosome->CellCycle Spindle->CellCycle API Pyrimidine-based Aurora A Inhibitor (e.g., Dasatinib analogue) API->AuroraA

Caption: Aurora Kinase A signaling pathway and the point of intervention by pyrimidine-based inhibitors.

PPARg_Signaling_Pathway cluster_0 Cellular Events cluster_1 Genomic Action Ligand PPARγ Agonist (e.g., Pyrimidone Derivative) PPARg PPARγ Ligand->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Initiates Metabolism Regulation of Glucose & Lipid Metabolism Gene->Metabolism Insulin Increased Insulin Sensitivity Gene->Insulin

Caption: PPARγ signaling pathway activated by pyrimidine-based agonists.

Experimental_Workflow Start 6-Methylpyrimidine- 4-carboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Intermediate N-substituted Pyrimidine Carboxamide Coupling->Intermediate Amine Amine-containing Fragment Amine->Coupling Purification Purification (Chromatography) Intermediate->Purification API Final API Purification->API Analysis Characterization (NMR, MS) API->Analysis Bioassay Biological Evaluation (e.g., Kinase Assay) API->Bioassay

Caption: General experimental workflow for the synthesis of APIs from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of APIs. Its utility in constructing potent kinase inhibitors and PPARγ modulators demonstrates its significance in modern drug discovery. The straightforward derivatization through amide coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The provided protocols and data serve as a guide for researchers to explore the full potential of this important scaffold in developing novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives are a fundamental class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of therapeutic agents.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] This document provides detailed experimental protocols for the synthesis of pyrimidine derivatives, focusing on versatile and widely used methodologies suitable for drug discovery and development.

General Synthetic and Evaluation Workflow

The synthesis of pyrimidine derivatives typically follows a structured workflow, from the selection of starting materials to the biological evaluation of the final compounds. This process involves the chemical reaction, purification of the product, and subsequent characterization and testing.

G A Starting Materials (e.g., Aldehyde, β-Ketoester, Urea) B One-Pot Reaction (e.g., Biginelli Condensation) A->B Reagents & Catalyst C Work-up & Purification (Extraction, Chromatography) B->C Crude Product D Characterization (NMR, MS, IR) C->D Purified Pyrimidine Derivative E Biological Screening (e.g., Anticancer Assays) D->E

Caption: General workflow for pyrimidine synthesis and evaluation.

Protocol 1: The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a highly efficient one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] This multicomponent reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[5]

Reaction Mechanism

The reaction is believed to proceed through the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.[4][5][6]

G A Aldehyde + Urea B N-Acyliminium Ion (Intermediate) A->B Acid Catalyst -H₂O D Open-Chain Ureide B->D C β-Ketoester (Enol form) C->D Nucleophilic Attack E Final Product (Dihydropyrimidinone) D->E Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

A. Classical Biginelli Reaction (Conventional Heating)

This protocol describes the synthesis using conventional heating under reflux.

  • Materials:

    • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

    • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst (e.g., conc. HCl, a few drops)

    • Solvent (e.g., Ethanol or Methanol, 30 mL)[7]

  • Procedure:

    • Combine the aldehyde, β-ketoester, urea/thiourea, and solvent in a round-bottom flask.[7]

    • Add the acid catalyst to the mixture.

    • Heat the mixture to reflux (e.g., 60°C for methanol) for approximately 3 hours.[7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product often precipitates out of the solution. Collect the product by filtration and wash it with cold water or ethanol.[7]

    • If necessary, purify the crude product further by recrystallization.

B. Modified Biginelli Reaction (Solvent-Free, Grindstone Method)

This environmentally friendly approach offers high yields and avoids the use of organic solvents.[7]

  • Materials:

    • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

    • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl[7]

  • Procedure:

    • Place the aldehyde, β-ketoester, urea/thiourea, and the catalyst system in a mortar.[7]

    • Grind the mixture vigorously with a pestle at room temperature for the time specified in the relevant literature (often a few minutes).[7]

    • Monitor the reaction progress by TLC.

    • After completion, add water to the reaction mixture to dissolve inorganic salts.

    • Collect the solid product by filtration and wash thoroughly with water.[7]

    • The product can be dried under vacuum.

Protocol 2: Synthesis via Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine

2-(Chloromethyl)pyrimidine hydrochloride is a valuable intermediate for creating a diverse range of 2-substituted pyrimidine derivatives.[1] The core of this method is a nucleophilic substitution (SN2) reaction where the chloromethyl group is targeted by various nucleophiles.[1]

G cluster_legend Legend Start 2-(Chloromethyl)pyrimidine + Nucleophile (Nu:) TS SN2 Transition State Start->TS Nucleophilic Attack Product 2-Substituted Pyrimidine + Cl⁻ TS->Product Chloride Displacement Nu Nu: = Amine, Thiol, Phenol, etc.

Caption: SN2 pathway for functionalizing 2-(chloromethyl)pyrimidine.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol details the N-alkylation of anilines with 2-(Chloromethyl)pyrimidine hydrochloride.[1]

  • Materials:

    • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Base (e.g., Potassium carbonate, K₂CO₃, 2.5 eq)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a stirred solution of the substituted aniline in the anhydrous solvent, add the base (e.g., K₂CO₃).[1]

    • Stir the resulting suspension at room temperature for 20-30 minutes.

    • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[1]

    • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.[1]

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[1]

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-((arylamino)methyl)pyrimidine derivative.[1]

Note: Similar protocols can be applied using substituted thiophenols or phenols as nucleophiles, often with adjustments to the base and reaction temperature as needed.[1]

Data Presentation: Comparison of Biginelli Reaction Protocols

The choice of catalyst, solvent, and energy source can significantly impact the efficiency of the Biginelli reaction. The following table summarizes quantitative data from various published protocols, highlighting these effects on reaction yields and times.[7]

Protocol TypeReactantsCatalystSolventReaction ConditionsReported Yield (%)
Classical Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanolReflux, 3 hrsOften low to moderate[7]
Modified (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeGrinding, room temp.>90[7]
Classical (Thiourea) Benzaldehyde, Ethyl Acetoacetate, ThioureaNH₄ClMethanolReflux, 3 hrsNot specified[7]
Modified (Microwave) Aldehyde, β-ketoester, Urea/ThioureaVariousSolvent or Solvent-freeMicrowave IrradiationOften high (>85%)[3]
Catalyst Variation Aldehyde, β-ketoester, UreaYb(OTf)₃Solvent-freeHeatingIncreased yields[5]
Catalyst Variation Aldehyde, β-ketoester, UreaInCl₃AcetonitrileRefluxHigh yields[5]

References

Application Notes and Protocols: 6-Methylpyrimidine-4-carboxylic Acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Methylpyrimidine-4-carboxylic acid as a key structural motif in the development of novel agrochemicals. While data on the parent compound is limited, extensive research on its derivatives demonstrates significant potential in herbicidal, fungicidal, and insecticidal applications. This document outlines the current understanding of its mechanisms of action, provides exemplary quantitative data from related compounds, and details experimental protocols for synthesis and bioactivity screening to guide further research and development.

Introduction and Background

Pyrimidine carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the field of agrochemical research. Their derivatives have been shown to interact with various biological targets in plants, fungi, and insects, leading to potent bioactivity. This compound serves as a crucial building block for the synthesis of more complex and highly active molecules. The pyrimidine core is a key feature in a number of commercial agrochemicals, and ongoing research continues to explore its potential.

Potential Agrochemical Applications and Mechanisms of Action

Derivatives of this compound have shown promise in three main agrochemical sectors:

Herbicidal Activity

The primary and most explored application of pyrimidine carboxylic acid derivatives is in weed management. Several mechanisms of action have been identified for this class of compounds.

  • Inhibition of Amino Acid Synthesis: Many pyrimidine-based herbicides target key enzymes in the biosynthesis of essential amino acids. One of the primary targets is Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). ALS is the first enzyme in the branched-chain amino acid (valine, leucine, and isoleucine) biosynthesis pathway. Inhibition of this enzyme leads to a deficiency in these amino acids, ultimately causing cessation of plant cell growth and death.

  • Inhibition of Pyrimidine Biosynthesis: A novel mode of herbicidal action for certain pyrimidine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH) .[1] This enzyme is critical for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and cell membrane synthesis. Blocking this pathway starves the plant of essential building blocks for growth.

  • Inhibition of Photosynthesis: Some pyrimidine derivatives act as Photosystem II (PSII) inhibitors . They bind to the D1 protein of the PSII complex in chloroplasts, blocking electron transport and halting photosynthesis. This leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation and cell death.[2]

  • Inhibition of Fatty Acid Synthesis: Aryloxyphenoxypropionate derivatives containing a pyrimidine moiety have been shown to inhibit Acetyl-CoA Carboxylase (ACCase) , a key enzyme in the biosynthesis of fatty acids.[3] This disrupts the formation of cell membranes, leading to the death of the plant.

DHODH_Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Aspartate transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase Pyrimidine_Nucleotides Pyrimidine Nucleotides (DNA, RNA, etc.) UMP->Pyrimidine_Nucleotides Plant_Growth Plant Growth Pyrimidine_Nucleotides->Plant_Growth DHODH->Orotate Herbicide Pyrimidine Carboxylic Acid Derivative Herbicide->DHODH Inhibition

Caption: Inhibition of the plant pyrimidine biosynthesis pathway by a pyrimidine carboxylic acid derivative targeting DHODH.

Fungicidal Activity

Derivatives of pyrimidine carboxylic acid have also been investigated for their fungicidal properties. Carboxamide derivatives, in particular, have shown activity against a range of plant pathogenic fungi.[4] The proposed mechanism for some of these derivatives is the inhibition of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts fungal respiration, leading to a depletion of ATP and ultimately cell death.

Insecticidal Activity

The structural motif of pyrimidine is present in a number of insecticides. Research into pyrimidine carboxylic acid derivatives has revealed promising insecticidal activity against various pests.[5][6] The mode of action can vary, but some derivatives have been shown to target the nervous system of insects. For example, some pyrimidin-4-amine derivatives have been suggested to interact with acetylcholinesterase (AChE).[7]

Quantitative Data for Pyrimidine Carboxylic Acid Derivatives

The following tables summarize the biological activity of various derivatives of pyrimidine carboxylic acids. It is important to note that this data is for derivatized compounds and not this compound itself. However, it provides a strong rationale for its use as a lead structure.

Table 1: Herbicidal Activity of Pyrimidine Derivatives

Compound ClassTarget WeedActivity MetricValueReference
Pyrimidine- and Triazine-Substituted ChlorsulfuronBrassica campestrisInhibition Rate (%) @ 75 g/ha85-100[8]
Pyrimidine- and Triazine-Substituted ChlorsulfuronEchinochloa crus-galliInhibition Rate (%) @ 75 g/ha70-95[8]
Phenylpyrimidine DerivativesRaphanus sativus% Root Inhibition @ 100 µg/mL~60-80[9]
Phenylpyrimidine DerivativesRaphanus sativus% Shoot Inhibition @ 100 µg/mL~55-75[9]

Table 2: Fungicidal Activity of Pyrimidine Derivatives

Compound ClassTarget FungusActivity MetricValue (mg/L)Reference
Pyrimidin-4-amine derivativesPseudoperonospora cubensisEC5024.94 - 30.79[7]
Carboxamide derivativesSclerotinia sclerotiorumInhibition Rate (%) @ 100 mg/L69.5 - 70.3[4]

Table 3: Insecticidal Activity of Pyrimidine Derivatives

Compound ClassTarget InsectActivity MetricValue (mg/L)Reference
Pyrimidin-4-amine derivativesMythimna separataLC503.57 - 4.22[7]
Pyrimidine derivatives containing urea pharmacophoreAedes aegyptiMortality (%) @ 2 µg/mL70[5]

Experimental Protocols

The following are detailed protocols for the synthesis of a pyrimidine carboxylic acid derivative and for conducting herbicidal, fungicidal, and insecticidal bioassays.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine (A Precursor)

This protocol is for a precursor to pyrimidine carboxylic acids and is adapted from a patented synthesis method.[10]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice bath

  • Three-necked flask with stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 500 mL three-necked flask, add 150 mL of methanol.

  • While stirring in an ice bath, add 18.4 g (0.34 mol) of sodium methoxide.

  • Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and warm the reaction mixture to 18-25 °C.

  • Allow the reaction to proceed for 4 hours; the solution will become a creamy white.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

  • Add 50 mL of water to dissolve the residue.

  • Adjust the pH to 1-2 with 4M Hydrochloric acid, at which point a white solid will precipitate.

  • Stir and crystallize the mixture at 0 °C for 4 hours.

  • Collect the solid by suction filtration.

  • Wash the solid successively with ice-cold water and 0-5 °C ice-cold methanol.

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Synthesis_Workflow Start Start: Reagents in Methanol Reaction Reaction at 18-25 °C for 4h Start->Reaction Evaporation Remove Methanol (Reduced Pressure) Reaction->Evaporation Dissolution Dissolve in Water Evaporation->Dissolution Acidification Adjust pH to 1-2 with HCl Dissolution->Acidification Crystallization Crystallize at 0 °C for 4h Acidification->Crystallization Filtration Suction Filtration Crystallization->Filtration Washing Wash with Cold Water and Methanol Filtration->Washing Drying Dry the Product Washing->Drying End End: 4,6-dihydroxy-2-methylpyrimidine Drying->End

Caption: General workflow for the synthesis of a pyrimidine precursor.

In Vitro Herbicidal Activity Assay (Seed Germination and Root Growth)

This protocol is adapted from methodologies used for screening phenylpyrimidine derivatives.[9]

Materials:

  • Test compound (this compound or its derivative)

  • Solvent (e.g., DMSO, acetone)

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Seeds of a model plant (e.g., Raphanus sativus, Brassica campestris)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber or incubator

  • Positive control (commercial herbicide, e.g., Pendimethalin)

  • Negative control (solvent + surfactant in water)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of test concentrations (e.g., 25, 50, 75, 100 µg/mL) by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Tween-20).

  • Place a sterile filter paper in each Petri dish.

  • Add 5 mL of the respective test solution, positive control, or negative control to each Petri dish.

  • Place 10-15 surface-sterilized seeds of the model plant onto the filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber at 25 ± 2 °C with a 16h/8h light/dark cycle.

  • After 5-7 days, measure the percentage of seed germination, root length, and shoot length for each treatment.

  • Calculate the percent inhibition for each parameter relative to the negative control.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the efficacy of compounds against phytopathogenic fungi.

Materials:

  • Test compound

  • Solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing culture of a test fungus (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare molten PDA medium and cool it to about 45-50 °C.

  • Add the appropriate amount of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 mg/L). Also prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungus culture plate.

  • Place the mycelial disc, mycelium-side down, in the center of the treated and control PDA plates.

  • Incubate the plates at 25 ± 2 °C in the dark.

  • When the fungal growth in the control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Insecticidal Activity Assay (Leaf Dip Bioassay)

This is a common method for evaluating the insecticidal properties of a compound against foliage-feeding insects.

Materials:

  • Test compound

  • Solvent and surfactant

  • Leaves of a host plant (e.g., cabbage for diamondback moth larvae)

  • Test insects (e.g., third-instar larvae of Plutella xylostella)

  • Beakers

  • Filter paper

  • Ventilated containers for observation

Procedure:

  • Prepare a series of test solutions of the compound at various concentrations in water with a surfactant.

  • Excise fresh, untreated leaves from the host plant.

  • Dip each leaf into a test solution for 10-20 seconds with gentle agitation.

  • Allow the leaves to air dry on a filter paper.

  • Place one treated leaf into a ventilated container.

  • Introduce a known number of test insects (e.g., 10 larvae) into each container.

  • Maintain the containers at an appropriate temperature and humidity with a photoperiod.

  • Record insect mortality at 24, 48, and 72 hours after treatment.

  • Calculate the corrected mortality percentage using Abbott's formula if there is mortality in the negative control.

Screening_Workflow Start Start: Synthesized Compound Herbicidal Herbicidal Screening (Seed Germination) Start->Herbicidal Fungicidal Fungicidal Screening (Mycelial Growth) Start->Fungicidal Insecticidal Insecticidal Screening (Leaf Dip Bioassay) Start->Insecticidal Data_H Measure Inhibition (%) Herbicidal->Data_H Data_F Measure Inhibition (%) Fungicidal->Data_F Data_I Measure Mortality (%) Insecticidal->Data_I Analysis_H Calculate IC50 Data_H->Analysis_H Analysis_F Calculate EC50 Data_F->Analysis_F Analysis_I Calculate LC50 Data_I->Analysis_I End Identify Lead Compound Analysis_H->End Analysis_F->End Analysis_I->End

Caption: Workflow for agrochemical screening of a test compound.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of new agrochemicals. The diverse mechanisms of action and broad spectrum of activity observed in its derivatives underscore the potential of this chemical class. Further research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships. Additionally, toxicological and environmental impact studies will be crucial for the development of safe and effective agrochemical products based on this promising molecular framework. The protocols and data presented herein provide a solid foundation for initiating such research programs.

References

Development of Enzyme Inhibitors Using a Pyrimidine Scaffold: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases uracil, cytosine, and thymine, underscores its profound biological significance.[1] This has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to a multitude of clinically successful drugs.[1] The unique physicochemical properties of the pyrimidine ring, with two nitrogen atoms at positions 1 and 3, allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] This versatility enables the fine-tuning of steric, electronic, and pharmacokinetic properties through substitutions at various positions, yielding a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This guide provides a comprehensive overview of the principles and methodologies involved in the development of enzyme inhibitors based on the pyrimidine scaffold, from initial design and synthesis to robust biochemical and cellular characterization.

Part 1: Rational Design and Synthesis of Pyrimidine-Based Inhibitors

The journey to a potent and selective enzyme inhibitor begins with a meticulous design strategy, often leveraging computational tools and a deep understanding of the target enzyme's structure and mechanism.

Structure-Based Drug Design (SBDD)

SBDD is a powerful approach that utilizes the three-dimensional structure of the target enzyme to design inhibitors with high affinity and selectivity. This process typically involves:

  • Target Identification and Validation: The first step is to identify an enzyme that plays a critical role in a disease pathway.

  • Structural Analysis: High-resolution crystal structures of the target enzyme, often in complex with a known ligand or substrate, provide invaluable insights into the geometry and chemical nature of the active site.

  • In Silico Screening and Docking: Computational docking studies are employed to predict the binding modes and affinities of virtual libraries of pyrimidine-based compounds to the target enzyme.[4][5] This allows for the prioritization of compounds for synthesis and experimental testing. For instance, a docking study was performed to understand the binding mode of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors.[4][5]

Synthesis of Pyrimidine Derivatives

The synthetic tractability of the pyrimidine core allows for the generation of diverse chemical libraries. A general synthetic scheme often involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. Microwave-assisted organic synthesis has emerged as a green and efficient method for the synthesis of pyrimidine derivatives.[6]

A representative synthetic scheme for a class of pyrimidine-based kinase inhibitors is outlined below. This multi-step synthesis allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

G cluster_synthesis General Synthetic Scheme Start Starting Materials (e.g., 2,4-dichloropyrimidine) StepA Step A: Nucleophilic Substitution (e.g., with an amine) Start->StepA Reagents, Conditions Intermediate1 Intermediate 1 (e.g., 2-amino-4-chloropyrimidine derivative) StepA->Intermediate1 StepB Step B: Further Substitution (e.g., with a second amine) Intermediate1->StepB Reagents, Conditions FinalProduct Final Pyrimidine Inhibitor StepB->FinalProduct

Caption: A generalized workflow for the synthesis of pyrimidine-based enzyme inhibitors.

Part 2: Biochemical Characterization of Inhibitor Potency and Mechanism

Once synthesized, the inhibitory activity of the pyrimidine compounds must be quantified. Biochemical assays are the first line of evaluation, providing crucial data on inhibitor potency and mechanism of action.

High-Throughput Screening (HTS) for Hit Identification

HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity.[7][8][9][10] Fluorescence-based assays are commonly employed in HTS due to their sensitivity and compatibility with automation.[8][9]

Protocol 1: Fluorescence-Based HTS for Kinase Inhibitors

This protocol describes a generic, cost-effective, enzyme-coupled fluorescence assay for the detection of ADP, a universal product of kinase reactions.[11]

Materials:

  • Kinase of interest

  • Peptide substrate for the kinase

  • ATP

  • ADP detection solution (containing enzymes and substrates for a coupled reaction that produces a fluorescent product)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its peptide substrate in assay buffer. Dispense the master mix into all wells.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection: Add the ADP detection solution to all wells. This will stop the kinase reaction and initiate the coupled reaction to produce a fluorescent signal. Incubate for a further 10-30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 535 nm, emission at 590 nm).

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The data is then plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target is crucial for lead optimization.[12] MoA studies determine whether an inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor.[13]

Protocol 2: Determining the Mechanism of Inhibition

This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Materials:

  • Purified enzyme

  • Substrate

  • Pyrimidine inhibitor

  • Assay buffer

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., cuvette or 96-well plate), mix the enzyme and varying concentrations of the pyrimidine inhibitor in assay buffer. Incubate for 15-30 minutes to allow for binding.[14]

  • Reaction Initiation: Initiate the reaction by adding the substrate.[14]

  • Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time.[14]

  • Varying Substrate Concentration: Repeat steps 1-3 with different fixed concentrations of the substrate.

Data Analysis: The initial reaction rates are plotted against the substrate concentration for each inhibitor concentration. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is a common method to visualize the data and determine the mechanism of inhibition.

G cluster_moa Mechanism of Action Determination Start Synthesized Pyrimidine Inhibitor BiochemAssay Biochemical Assay (Varying [Substrate] and [Inhibitor]) Start->BiochemAssay DataCollection Measure Initial Reaction Rates BiochemAssay->DataCollection DataAnalysis Data Analysis (e.g., Lineweaver-Burk Plot) DataCollection->DataAnalysis MoA Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) DataAnalysis->MoA G cluster_cellular Cellular Assay Workflow Start Lead Pyrimidine Inhibitor TargetEngagement Target Engagement Assay (e.g., CETSA) Start->TargetEngagement CellEfficacy Cell-Based Efficacy Assay (e.g., Proliferation, Apoptosis) Start->CellEfficacy ConfirmMoA Confirmation of Cellular Mechanism of Action TargetEngagement->ConfirmMoA CellEfficacy->ConfirmMoA LeadOptimization Lead Optimization ConfirmMoA->LeadOptimization

References

Application Notes and Protocols for the HPLC Analysis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of pyrimidine carboxylic acids using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of these compounds in various matrices, including pharmaceutical formulations and biological fluids.

Introduction

Pyrimidine carboxylic acids are a class of heterocyclic organic compounds that play crucial roles in various biological processes and are key structural motifs in many pharmaceutical agents. Accurate and robust analytical methods are essential for their quantification in research, drug development, and quality control. Reversed-phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for the separation and quantification of these polar, ionizable compounds. This note details validated methods for the analysis of several pyrimidine carboxylic acids, including Orotic Acid and the related compound 5-Fluorouracil.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Method for Orotic Acid

This protocol is optimized for the quantification of Orotic Acid (Uracil-6-carboxylic acid) in pharmaceutical preparations and biological samples like urine and yogurt.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. For highly polar compounds, a column designed for aqueous mobile phases, such as a Hydrosphere C18, can provide better retention and peak shape.

  • Guard Column: A C18 guard column is recommended to protect the analytical column.

Reagents and Mobile Phase:

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is a mixture of acetonitrile and methanol (60:40 v/v) or a phosphate buffer (e.g., 50mM KH2PO4, pH adjusted to 5.0) with a small percentage of organic modifier. For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.

  • Standard Solutions: Prepare stock solutions of Orotic Acid in the mobile phase or a suitable solvent at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution to the desired concentrations (e.g., 10-70 µg/mL).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection: UV detection at 280 nm.

Sample Preparation:

  • Pharmaceutical Formulations (Capsules): The contents of a representative number of capsules are weighed and dissolved in the mobile phase to achieve a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Biological Fluids (Urine): Urine samples should be centrifuged to remove particulate matter and then filtered through a 0.22 µm filter. For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed.

  • Food Matrices (Yogurt): Samples can be prepared by dilution with water followed by ultrafiltration to remove proteins and other macromolecules.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

HILIC is an alternative technique well-suited for the retention of very polar compounds that are poorly retained in reversed-phase chromatography.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic phase) is required.

Reagents and Mobile Phase:

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate). A typical starting mobile phase could be 90:10 (v/v) acetonitrile:10 mM ammonium formate.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40°C.

  • Detection: UV (254-280 nm) or Mass Spectrometry (MS).

Data Presentation

The following tables summarize the quantitative data obtained from the validated HPLC methods for representative pyrimidine carboxylic acids.

Table 1: Quantitative Data for Orotic Acid by RP-HPLC

ParameterResultReference
Linearity Range10 - 70 µg/mL
Correlation Coefficient (r²)0.999
Retention Time~9.1 min
Assay (%) in Capsules99.65%

Table 2: Quantitative Data for 5-Fluorouracil by RP-HPLC

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)0.9999
Limit of Quantification (LOQ)0.10 µg/mL (in injection), 0.85 µg/mL (in serum)
Average Recovery95.79 - 105.1% (in injection), 90.2 - 108.8% (in serum)

Visualizations

Diagram 1: General Workflow for HPLC Analysis of Pyrimidine Carboxylic Acids

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample (Pharmaceutical or Biological) dissolution Dissolution / Dilution sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration spe Solid-Phase Extraction (Optional for complex matrices) dissolution->spe Inject hplc HPLC System filtration->hplc Inject spe->hplc Inject column C18 or HILIC Column hplc->column detection UV or MS Detector column->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report HPLC_Components cluster_analyte Analyte Properties cluster_method HPLC Method cluster_output Output polarity High Polarity stationary_phase Stationary Phase (e.g., C18, HILIC) polarity->stationary_phase influences choice of ionizable Ionizable (Acidic) mobile_phase Mobile Phase (Buffered, Organic Modifier) ionizable->mobile_phase requires buffered retention Retention Time stationary_phase->retention mobile_phase->retention detector Detector (UV, MS) peak_area Peak Area detector->peak_area quantification Quantification retention->quantification peak_area->quantification

Application Note: NMR Characterization of 6-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 6-Methylpyrimidine-4-carboxylic acid. It includes standardized procedures for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. Due to the limited availability of published experimental data for this specific compound, this note also presents predicted NMR chemical shifts, which can serve as a reference for researchers working on the synthesis and analysis of this and related pyrimidine derivatives. The provided workflow and protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are crucial for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[3][4][5][6] The numbering of the atoms is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment. Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H28.8 - 9.2Singlet (s)1H
H57.8 - 8.2Singlet (s)1H
-CH₃ (at C6)2.5 - 2.8Singlet (s)3H
-COOH12.0 - 14.0Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C2155 - 160
C4160 - 165
C5120 - 125
C6165 - 170
-CH₃ (at C6)20 - 25
-COOH168 - 175

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The carboxylic acid proton is best observed in a non-protic solvent like DMSO-d₆.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Receiver Gain: Optimized for the specific sample.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Protocol 2: ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using a higher concentration (20-50 mg) if necessary due to the lower natural abundance of ¹³C.

2. NMR Instrument Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 200-250 ppm (e.g., -10 to 210 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Receiver Gain: Optimized for the specific sample.

3. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Assign the signals based on their chemical shifts and, if available, data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the type of carbon (CH, CH₂, CH₃, or quaternary).

Workflow Diagram

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assignment Signal Assignment calibration->assignment integration->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for NMR Characterization.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The detailed protocols for ¹H and ¹³C NMR spectroscopy, along with the predicted spectral data, offer a valuable resource for researchers. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural verification and purity assessment of this important chemical entity.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptide-Pyrimidine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of pyrimidine moieties to peptides is a rapidly advancing field in medicinal chemistry and drug development. This strategy combines the diverse biological activities of pyrimidine derivatives, which include anticancer, antiviral, and antimicrobial properties, with the high specificity and cell-penetrating capabilities of peptides.[1][2] The resulting peptide-pyrimidine conjugates are promising therapeutic candidates with enhanced efficacy, improved targeting, and potentially reduced side effects.[3][4]

Solid-phase peptide synthesis (SPPS) has emerged as the preferred method for preparing these conjugates due to its efficiency, ease of purification, and amenability to automation.[5][6] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of two main classes of peptide-pyrimidine conjugates:

  • Peptide-PNA Conjugates: Peptides conjugated to Peptide Nucleic Acids (PNAs), which are DNA mimics with a peptide-like backbone containing pyrimidine (and purine) nucleobases.

  • N-Terminal Pyrimidine-Modified Peptides: Peptides where a pyrimidine-containing molecule, such as a pyrimidine carboxylic acid, is coupled to the N-terminus of the peptide chain.

These protocols are designed to be a valuable resource for researchers in academia and industry engaged in the design and synthesis of novel peptide-based therapeutics.

Data Presentation: Synthesis Efficiency

The efficiency of solid-phase synthesis of peptide-pyrimidine conjugates can be evaluated by parameters such as crude purity and overall yield. The following tables summarize representative data from the literature for different types of conjugates and synthesis methods.

Table 1: Representative Purity and Yield for Peptide-PNA Conjugates

Conjugate DescriptionSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
18A (amphipathic helical peptide)Automated Flow SPPS>8767[7]
GHRH(1-29)Automated Flow SPPS>8759[7]
N-Methyl-18AAutomated Flow SPPS7962[7]
Semaglutide (modified)Automated Flow SPPS5718[7]
NYAD-13 (stapled peptide)Automated Flow SPPS>7963[7]

Table 2: Representative Purity and Yield for N-Terminally Modified Peptides

Peptide SequenceSynthesis ProtocolCrude Purity (%)Specific Yield (%)Reference
NBC112Tea Bag SynthesisNot Reported8[5][7]
NBC112Microwave-Assisted SPPSNot Reported43[5][7]
NBC112Manual SPPSNot Reported64[5][7]
NBC759Tea Bag SynthesisNot Reported36[5][7]
NBC759Microwave-Assisted SPPSNot Reported46[5][7]
NBC759Manual SPPSNot Reported78[5][7]

Note: Yields in SPPS are highly sequence-dependent and can be influenced by factors such as aggregation and the efficiency of each coupling and deprotection step.[8]

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of peptide-pyrimidine conjugates. Standard Fmoc/tBu chemistry is assumed for peptide chain elongation.

Protocol 1: Solid-Phase Synthesis of Peptide-PNA Conjugates

This protocol outlines the continuous solid-phase synthesis of a peptide-PNA chimera on a solid support.

Materials:

  • Resin: Rink Amide resin (or other suitable resin for peptide amides).

  • Fmoc-protected amino acids.

  • Fmoc-protected PNA monomers.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Capping Solution: Acetic anhydride/DIPEA/DMF.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin as described above.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • PNA Monomer Coupling:

    • Following the synthesis of the peptide portion, switch to Fmoc-protected PNA monomers.

    • Couple the PNA monomers sequentially using the same deprotection and coupling steps as for the amino acids. A double coupling strategy may be employed for PNA monomers to ensure high coupling efficiency.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the PNA sequence with 20% piperidine in DMF.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-PNA conjugate in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin N-Terminal Acylation with a Pyrimidine Carboxylic Acid

This protocol describes the coupling of a pyrimidine carboxylic acid (e.g., Orotic acid or 5-Fluorouracil-1-acetic acid) to the N-terminus of a peptide chain assembled on a solid support.

Materials:

  • Peptidyl-resin: Fully assembled peptide on a suitable resin (e.g., Rink Amide or Wang resin).

  • Pyrimidine Carboxylic Acid: (e.g., Orotic acid, 5-Fluorouracil-1-acetic acid).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA.

  • Fmoc Deprotection Solution: 20% piperidine in DMF.

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Solvents: DMF, DCM, MeOH.

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the peptidyl-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • N-Terminal Acylation:

    • Dissolve the pyrimidine carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.

    • Add the activated pyrimidine carboxylic acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling can be performed to ensure complete reaction.

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide-pyrimidine conjugate from the resin and remove side-chain protecting groups using the TFA/TIS/Water cleavage cocktail for 2-3 hours.

    • Precipitate, wash, and dry the crude product as described in Protocol 1.

  • Purification and Characterization: Purify the conjugate by RP-HPLC and characterize by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide-pyrimidine conjugate, from the initial resin preparation to the final purified product.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Pyrimidine Conjugation cluster_downstream Downstream Processing Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Elongation Repeat for Peptide Elongation Wash1->Elongation Elongation->Deprotection1 Deprotection2 Final Fmoc Deprotection Elongation->Deprotection2 Wash2 Washing Deprotection2->Wash2 Acylation N-Terminal Acylation (Protocol 2) Wash2->Acylation PNA_Coupling PNA Monomer Coupling (Protocol 1) Wash2->PNA_Coupling Cleavage Cleavage & Deprotection Acylation->Cleavage PNA_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase synthesis of peptide-pyrimidine conjugates.

Cellular Uptake and Targeting

Peptide-pyrimidine conjugates are designed to be taken up by target cells to exert their biological effect. The peptide component often facilitates cellular entry through various mechanisms.

G cluster_extracellular Extracellular Space cluster_cell Target Cell Conjugate Peptide-Pyrimidine Conjugate Endocytosis Endocytosis Conjugate->Endocytosis Direct Direct Penetration Conjugate->Direct Receptor Receptor-Mediated Uptake Conjugate->Receptor Membrane Endosome Endosome Endocytosis->Endosome Target Intracellular Target (e.g., EGFR, mRNA) Direct->Target Receptor->Endosome Escape Endosomal Escape Endosome->Escape Escape->Target

Caption: Cellular uptake mechanisms of peptide-pyrimidine conjugates.

Targeting the EGFR Signaling Pathway

A significant application of peptide-pyrimidine conjugates is in cancer therapy, where they can be designed to target specific signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Conjugate Peptide-Pyrimidine Conjugate Conjugate->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a peptide-pyrimidine conjugate.

References

Application Notes and Protocols for Green Chemistry Approaches in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antiviral, and anti-inflammatory activities.[1][2] Traditional methods for pyrimidine synthesis often involve hazardous solvents, harsh reaction conditions, and lengthy procedures, posing environmental and economic challenges.[2] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances.[2][3] This document provides detailed application notes and protocols for various green chemistry methodologies applied to the synthesis of pyrimidines, focusing on techniques that offer advantages such as shorter reaction times, higher yields, and simplified work-up procedures.[1][2][4]

The green approaches covered in these notes include:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often under solvent-free conditions.[4][5]

  • Ultrasound-Assisted Synthesis: Employing ultrasonic waves to enhance reaction rates and yields.[6][7]

  • Solvent-Free Synthesis: Conducting reactions without a solvent, which reduces waste and simplifies purification.[1]

  • Multicomponent Reactions in Green Solvents: Combining three or more reactants in a single pot using environmentally benign solvents like water.[8][9]

Microwave-Assisted Biginelli Reaction for Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are known for their diverse biological activities.[10][11] Microwave-assisted protocols for the Biginelli reaction significantly reduce reaction times and often improve yields compared to conventional heating methods.[4][5][12]

Application Note:

This protocol describes a rapid and efficient solvent-free synthesis of DHPMs using sulfamic acid as a catalyst under microwave irradiation. This method is advantageous due to its simplicity, short reaction time, high yields, and easy product isolation.[4]

Quantitative Data Summary:
EntryAldehydeProductTime (min)Yield (%)Melting Point (°C)
1BenzaldehydeEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate395206-208
24-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate492212-214
34-MethylbenzaldehydeEthyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3.594218-220
44-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4.590198-200

Data synthesized from multiple sources describing similar reactions.

Experimental Protocol:

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)

  • Domestic microwave oven (300 W)

  • 100 mL beaker

  • Watch glass

  • Stirring bar

Procedure:

  • In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Place the beaker in a domestic microwave oven and irradiate at 300 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the beaker and stir the mixture.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.[11]

Workflow Diagram:

G Microwave-Assisted Biginelli Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Combine Aldehyde, Ethyl Acetoacetate, Urea, and Sulfamic Acid B Microwave Irradiation (300W, 3-5 min) A->B C Cool to Room Temperature B->C D Add Cold Water and Stir C->D E Filter to Collect Solid D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Pure Dihydropyrimidin-2(1H)-one G->H

Caption: Workflow for microwave-assisted Biginelli reaction.

Ultrasound-Assisted Synthesis of Tetrahydropyrimidines

Ultrasound irradiation provides an alternative energy source that can significantly accelerate chemical reactions and improve yields, aligning with the principles of green chemistry.[6][7] This method has been successfully applied to the synthesis of various pyrimidine derivatives.[6]

Application Note:

This protocol details the synthesis of 6-amino-4-(aryl)-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles via an ultrasound-assisted, one-pot, three-component reaction. The use of morpholine as a catalyst in aqueous conditions makes this a greener alternative to conventional methods.[7] This approach offers high yields and drastically reduced reaction times.[7]

Quantitative Data Summary:
EntryAldehydeXMethodTimeYield (%)
14-ChlorobenzaldehydeOConventional5-6 h75
24-ChlorobenzaldehydeOUltrasound25 min92
34-HydroxybenzaldehydeSConventional6-7 h70
44-HydroxybenzaldehydeSUltrasound30 min88
53-NitrobenzaldehydeOConventional5-6 h78
63-NitrobenzaldehydeOUltrasound20 min95

Data derived from a comparative study of conventional vs. ultrasound methods.[7]

Experimental Protocol:

Materials:

  • Substituted aromatic aldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Urea or Thiourea (10 mmol)

  • Morpholine (2-3 drops)

  • Ethanol (20 mL)

  • Water

  • Ultrasonic bath/probe

Procedure:

  • In a flask, dissolve the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), and urea or thiourea (10 mmol) in ethanol (20 mL).

  • Add 2-3 drops of morpholine as a catalyst to the mixture.

  • Place the flask in an ultrasonic bath and irradiate with ultrasound at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 20-30 minutes.

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting solid product.

  • Wash the precipitate with water.

  • Recrystallize the crude product from ethanol to obtain the pure tetrahydropyrimidine derivative.[7]

Logical Relationship Diagram:

G Advantages of Ultrasound-Assisted Synthesis A Ultrasound Irradiation B Acoustic Cavitation A->B C Formation, Growth, and Collapse of Microbubbles B->C D High Local Temperature and Pressure C->D E Increased Reaction Rate D->E F Higher Yields D->F G Shorter Reaction Times D->G H Milder Reaction Conditions D->H

Caption: How ultrasound enhances chemical reactions.

Solvent-Free Synthesis of Fused Pyrimidines

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions not only reduce environmental pollution but also simplify experimental procedures and product isolation.[1]

Application Note:

This protocol describes a one-pot, three-component synthesis of fused pyrimidine derivatives under solvent-free conditions using a reusable basic ionic liquid catalyst, 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide.[1] This method is characterized by its simplicity, short reaction times, high yields, and the reusability of the catalyst.[1]

Quantitative Data Summary:
EntryAldehydeAmine ComponentTime (min)Yield (%)Catalyst Reuse (Yield %)
14-Chlorobenzaldehyde2-Aminobenzimidazole159594 (2nd), 92 (3rd), 91 (4th), 90 (5th)
24-Nitrobenzaldehyde2-Aminobenzimidazole109897 (2nd), 96 (3rd), 94 (4th), 93 (5th)
3Benzaldehyde2-Aminobenzothiazole209291 (2nd), 90 (3rd), 88 (4th), 87 (5th)
44-Methoxybenzaldehyde3-Amino-1,2,4-triazole259089 (2nd), 88 (3rd), 86 (4th), 85 (5th)

Data based on the reusability of the ionic liquid catalyst.[1]

Experimental Protocol:

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Heterocyclic amine (e.g., 2-aminobenzimidazole) (1 mmol)

  • [C4(DABCO)2][OH]2 (2-4 mol%)

  • Heating plate or oil bath

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the heterocyclic amine (1 mmol), and the basic ionic liquid catalyst (2-4 mol%).

  • Heat the mixture at 100 °C under solvent-free conditions for the appropriate time (typically 10-25 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the catalyst.

  • Filter the mixture to separate the solid crude product.

  • Wash the product twice with water.

  • Purify the product by recrystallization from ethanol.

  • To recover the catalyst, evaporate the water from the filtrate under vacuum at 90 °C for two hours. The recovered ionic liquid can be reused.[1]

Catalyst Recovery and Reuse Workflow:

G Catalyst Recovery and Reuse Cycle A Completed Reaction Mixture (Product + Catalyst) B Add Water A->B C Filtration B->C D Solid Product C->D E Aqueous Filtrate (Catalyst in Water) C->E F Evaporate Water (Vacuum, 90°C) E->F G Recovered Catalyst F->G H Reuse in Subsequent Reactions G->H

Caption: Cycle for recovering and reusing the ionic liquid catalyst.

Multicomponent Synthesis of Pyrimidines in Water

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.[13] Performing multicomponent reactions in water can lead to enhanced reaction rates and selectivities due to hydrophobic effects and hydrogen bonding.[13]

Application Note:

This protocol outlines a microwave-mediated, multicomponent synthesis of pyrimidines and pyrimidinones using water as the solvent and potassium carbonate as an inexpensive and non-polluting base.[9] This method is significantly faster and cleaner than traditional two-step procedures.[9]

Quantitative Data Summary:
EntryAldehydeMethylene Active CompoundProductTime (min)Yield (%)
1BenzaldehydeEthyl Cyanoacetate6-Oxo-2,4-diphenyl-1,6-dihydropyrimidine-5-carbonitrile2075
24-ChlorobenzaldehydeEthyl Cyanoacetate4-(4-Chlorophenyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile2078
3BenzaldehydeMalononitrile2,4-Diphenyl-1,6-dihydropyrimidine-5,6-dicarbonitrile2065
44-MethoxybenzaldehydeMalononitrile4-(4-Methoxyphenyl)-2-phenyl-1,6-dihydropyrimidine-5,6-dicarbonitrile2072

Yields obtained under microwave irradiation in water.[9]

Experimental Protocol:

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate or malononitrile (1 mmol)

  • Benzamidine hydrochloride (1 mmol)

  • Potassium carbonate (2 mmol)

  • Water (10 mL)

  • Microwave reactor vial

  • CEM microwave reactor (300 W)

Procedure:

  • In a microwave reactor vial, mix the aromatic aldehyde (1 mmol), the methylene active compound (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

  • Add 10 mL of water to the vial.

  • Seal the vial and place it in the CEM microwave reactor.

  • Irradiate the mixture at 300 W and 100 °C for 20 minutes.

  • Allow the reaction to cool to room temperature.

  • Filter the precipitate and wash it several times with water.

  • Recrystallize the crude compound from ethanol to obtain the pure pyrimidine or pyrimidinone derivative.[9]

Comparison of Reaction Conditions:

G Comparison of Synthesis Methods cluster_mw Microwave in Water cluster_conv Conventional Reflux in Water A Reactants in Water + K2CO3 B Microwave (20 min, 100°C) A->B C High Yield (e.g., 75%) B->C D Reactants in Water + K2CO3 E Reflux (8 hours) D->E F Low Yield (e.g., 18%) E->F

References

Application Notes and Protocols for Molecular Docking of Pyrimidine Derivatives into Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The versatility of the pyrimidine scaffold makes it a prime candidate for the design of targeted therapies. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target macromolecule, typically a protein.[1][3][4] This technique is instrumental in the early stages of drug discovery, aiding in hit identification, lead optimization, and the elucidation of structure-activity relationships (SAR).[1][5] These application notes provide a detailed protocol for conducting molecular docking studies of pyrimidine derivatives, with a focus on their interaction with therapeutically relevant protein active sites.

Data Presentation: Docking Scores and Biological Activity

The following tables summarize quantitative data from various studies, showcasing the docking scores and, where available, corresponding biological activity (e.g., IC₅₀ values) of pyrimidine derivatives against different protein targets. This data is crucial for validating docking protocols and establishing a correlation between predicted binding affinities and experimental outcomes.[1]

Table 1: Docking Scores and IC₅₀ Values of Pyrimidine Derivatives Against Various Kinases

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)IC₅₀ (µM)Reference
Pyrrolo[2,3-d]pyrimidine Analog 78EGFR1M17Not Specified0.3[1]
Pyrrolo[2,3-d]pyrimidine Analog 79EGFR1M17Not Specified2.2[1]
Pyrrolo[2,3-d]pyrimidine Analog 80EGFR1M17Not Specified3.4[1]
Pyrrolo[2,3-d]pyrimidine Analog 81EGFR1M17Not Specified4.7[1]
PD153035 (Standard)EGFR1M17Not Specified0.2[1]
Compound 4cCDK21HCK-7.9Not Specified[6]
Compound 4aCDK21HCK-7.7Not Specified[6]
Compound 4hCDK21HCK-7.5Not Specified[6]
Compound 4bCDK21HCK-7.4Not Specified[6]

Table 2: Docking and In Vitro Data for Pyrimidine Derivatives Against Other Targets

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Biological ActivityReference
Compound 7cSARS-CoV-2 Mpro6Y2FNot SpecifiedPotent Antiviral[7]
Compound 7dSARS-CoV-2 Mpro6Y2FNot SpecifiedPotent Antiviral[7]
Compound 7eSARS-CoV-2 Mpro6Y2FNot SpecifiedPotent Antiviral[7]
Compound 5Bcl-25VO4-5.88Anticancer[8]
Compound 4Bcl-25VO4-5.77Anticancer[8]
SA-1α-amylase1HNYNot Specified62.3% inhibition[9]
SA-2α-amylase1HNYNot Specified74.1% inhibition[9]
SA-3α-amylase1HNYNot Specified83.5% inhibition[9]
SA-4α-amylase1HNYNot Specified69.8% inhibition[9]
SA-5α-amylase1HNYNot Specified52.4% inhibition[9]

Experimental Protocols

This section details the methodologies for performing molecular docking of pyrimidine derivatives using widely accepted software and practices. The general workflow involves protein and ligand preparation, grid generation, running the docking simulation, and analyzing the results.[10][11]

Software and Resource Requirements
  • Molecular Modeling Software: AutoDockTools (ADT), PyMOL, UCSF Chimera, or Discovery Studio for visualization and file preparation.[1][12]

  • Docking Engine: AutoDock Vina is a widely used open-source program.[1] Other options include GOLD, FlexX, and Molegro Virtual Docker.[11]

  • Protein Structure Database: Protein Data Bank (PDB) (--INVALID-LINK--) for obtaining 3D protein structures.[1][8]

  • Ligand Structure Database/Software: PubChem, ZINC database, or chemical drawing software like ChemDraw or Marvin Sketch for obtaining or creating ligand structures.[1][6][12]

Protein Preparation
  • Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB. For example, EGFR (PDB ID: 1M17) or CDK2 (PDB ID: 1HCK).[1][6]

  • Cleaning the Structure: Remove water molecules, co-crystallized ligands, and any ions that are not essential for the docking study using software like ADT or PyMOL.[1]

  • Adding Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[1]

  • Assigning Charges: Compute and add appropriate partial charges to the protein atoms (e.g., Kollman charges in ADT).[1]

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[1]

Ligand Preparation
  • Structure Generation: Obtain the 2D or 3D structure of the pyrimidine derivatives from databases like PubChem or draw them using chemical sketchers.[1]

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization to obtain a stable, low-energy conformation.[10]

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for flexibility during docking. ADT can automatically detect these.[1]

  • File Conversion: Save the prepared ligand in the PDBQT file format.[1]

Grid Generation

The grid box defines the three-dimensional space within the protein's active site where the docking simulation will occur.[1]

  • Active Site Identification: The active site can be identified based on the location of the co-crystallized ligand in the PDB file or from published literature.[1]

  • Defining the Grid Box: In ADT, load the prepared protein and use the "Grid Box" option to define the center and dimensions of the box, ensuring it encompasses the entire binding site.[10]

Docking Simulation
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters like exhaustiveness.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

Analysis of Results
  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol, which represents the Gibbs free energy of binding.[3] More negative values indicate stronger binding.[9]

  • Pose Visualization: The docked conformations (poses) of the ligand can be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio.[1]

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-scoring pose of the pyrimidine derivative and the amino acid residues of the active site. This provides insights into the molecular basis of binding.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PubChem/ChemDraw) Docking Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Visualization (PyMOL/Chimera) Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Interaction_Analysis->SAR

A generalized workflow for molecular docking studies.
Signaling Pathway Example: PI3K/AKT/mTOR

Many pyrimidine derivatives are designed as kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell proliferation and survival, and its components are common targets for anticancer drugs.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivative (Inhibitor) Pyrimidine_Inhibitor->PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrimidine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying pyrimidine carboxylic acids?

A1: The primary challenges stem from their high polarity, which can lead to issues such as poor solubility in common organic solvents, difficulties in crystallization, and complications during chromatographic separation like poor retention in reverse-phase chromatography.[1] Additionally, their zwitterionic nature can influence their behavior in different pH environments. The potential for decarboxylation at elevated temperatures, especially for isomers like pyrimidine-2-carboxylic acid, presents another significant hurdle.[2][3]

Q2: My pyrimidine carboxylic acid has very low solubility in common organic solvents. What can I do?

A2: Low solubility is a common issue. Consider using more polar organic solvents such as DMSO, dimethylformamide (DMF), or ethanol.[4][5][6] For some compounds, solubility is moderate in water or aqueous buffers.[7] For creating stock solutions, dissolving the compound in a minimal amount of a solvent like DMSO and then diluting with aqueous buffers is a common practice.[4] Always check the specific solubility data for your compound, as it can vary significantly between different isomers and substituted derivatives.

Q3: Is there a risk of my pyrimidine carboxylic acid degrading during purification?

A3: Yes, thermal degradation, specifically decarboxylation, is a known issue for certain pyrimidine carboxylic acids, particularly at elevated temperatures and in aqueous solutions.[2][8] For instance, pyrimidine-2-carboxylic acid can undergo decarboxylation, and the rate of this reaction is influenced by pH.[2] It is advisable to use milder heating during recrystallization and to remove solvents under reduced pressure at lower temperatures.

Q4: What are the typical starting points for developing a chromatographic purification method?

A4: For highly polar pyrimidine carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred method.[1] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent, which helps in retaining polar compounds.[1] If using reverse-phase HPLC, specialized columns with polar end-capping or the use of ion-pairing agents might be necessary to achieve adequate retention.[1] For ionizable derivatives, ion-exchange chromatography can also be an effective technique.[1]

Troubleshooting Guides

Problem 1: Crystallization & Recrystallization Issues

This guide addresses common problems encountered during the crystallization of pyrimidine carboxylic acids.

Issue Possible Cause Suggested Solution
No crystals form after cooling The solution is not supersaturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool slowly again.[9]
The compound is too soluble in the chosen solvent, even at low temperatures.Select a different solvent or a solvent/anti-solvent system. A good solvent will dissolve the compound when hot but not when cold.[9]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites.[9] Alternatively, add a "seed crystal" of the pure compound to initiate crystallization.[9]
Product "oils out" instead of crystallizing The solution was cooled too rapidly.Allow the solution to cool more slowly. Insulating the flask (e.g., by covering it with an inverted beaker) can help.[9]
Impurities are present.Impurities can interfere with the formation of a crystal lattice. Consider a preliminary purification step like column chromatography or treatment with activated charcoal.[1][9]
The compound is highly soluble in the chosen solvent.Try a solvent in which the compound has lower solubility.[9] Using an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) can also induce crystallization.[1][9]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility and maximize the yield of crystals.[1]
The crystals are too fine and pass through the filter paper.Use a finer porosity filter paper or consider a different filtration technique.[1]
Colored impurities in the final crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]
Problem 2: Chromatographic Purification Issues

This section provides troubleshooting for common issues during HPLC purification.

Issue Possible Cause Suggested Solution
Poor retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase.Use a polar-embedded or polar-endcapped column designed for better retention of polar compounds.[1] Alternatively, consider using HILIC.[1]
The mobile phase is too strong (too much organic solvent).Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1]
Peak tailing Strong interaction between the acidic analyte and the silica backbone of the column.Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Split peaks The sample solvent is incompatible with the mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[1]
There is a co-eluting impurity.Optimize the separation method (e.g., change the gradient, mobile phase composition, or column) to resolve the impurity from the main peak.[1]

Quantitative Data Summary

The solubility of pyrimidine carboxylic acids can vary significantly based on their structure and the solvent used. Below is a summary of reported solubility data for two common isomers.

Compound Solvent Approximate Solubility Reference
Pyrimidine-4-carboxylic acid Ethanol0.25 mg/ml[4]
DMSO20 mg/ml[4]
Dimethylformamide (DMF)2 mg/ml[4]
PBS (pH 7.2)1 mg/ml[4]
Pyrimidine-2-carboxylic acid EthanolSoluble[5][6]
DMSOSoluble[5][6]
Dimethylformamide (DMF)Soluble[5][6]
PBSSoluble[5][6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of a pyrimidine carboxylic acid.

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Dissolution: Place the crude pyrimidine carboxylic acid in an Erlenmeyer flask. While heating and stirring, add the chosen solvent dropwise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and allow it to boil for a few minutes. Be cautious as bumping can occur.[1]

  • Hot Filtration: To remove the activated charcoal or any other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature to promote the formation of well-defined crystals.[1][9] For maximum yield, the flask can then be placed in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for Pyrimidine Carboxylic Acids crude Crude Product analysis1 Assess Purity (TLC, HPLC, NMR) crude->analysis1 recrystallization Recrystallization analysis1->recrystallization High Purity (>90%) chromatography Column Chromatography (Normal Phase, Reverse Phase, or HILIC) analysis1->chromatography Low Purity or Complex Mixture pure_solid Pure Crystalline Solid recrystallization->pure_solid analysis2 Assess Purity of Fractions chromatography->analysis2 analysis2->chromatography Fractions Impure (Re-column) combine Combine Pure Fractions & Evaporate Solvent analysis2->combine Fractions are Pure combine->pure_solid final_analysis Final Purity & Characterization (NMR, MS, HPLC) pure_solid->final_analysis

Caption: A general workflow for the purification of pyrimidine carboxylic acids.

Troubleshooting_Logic Troubleshooting Crystallization Failure start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation evaporate Evaporate some solvent and cool again check_saturation->evaporate No check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes success Crystals Form evaporate->success change_solvent Try a different solvent or add an anti-solvent check_solvent->change_solvent No induce_nucleation Induce nucleation: - Scratch flask - Add seed crystal check_solvent->induce_nucleation Yes change_solvent->success induce_nucleation->success

Caption: A troubleshooting decision tree for when crystallization fails.

References

identifying side products in 6-Methylpyrimidine-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methylpyrimidine-4-carboxylic acid. Our aim is to help you identify and mitigate the formation of common side products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method is a two-step synthesis. The first step involves a condensation reaction, often a variation of the Biginelli reaction, between ethyl acetoacetate and a formamidine source (such as formamidine hydrochloride or formamidine acetate) to yield ethyl 6-methylpyrimidine-4-carboxylate. The subsequent step is the hydrolysis of this ester to the desired this compound.

Q2: What are the primary starting materials for this synthesis?

A2: The key precursors are ethyl acetoacetate and a suitable source of the amidine functional group, typically formamidine hydrochloride or formamidine acetate. The hydrolysis step commonly employs a base such as sodium hydroxide or potassium hydroxide.

Q3: What are the most likely side products I might encounter?

A3: Side products can arise from both the condensation and hydrolysis steps. Common impurities include unreacted starting materials, the intermediate ethyl ester, and byproducts from side reactions such as self-condensation of ethyl acetoacetate, or the formation of regioisomers. Decarboxylation of the final product to form 4-methylpyrimidine can also occur, particularly at elevated temperatures.

Q4: How can I detect the presence of these side products?

A4: A combination of analytical techniques is recommended for effective detection. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the main product from its ester intermediate and other polar impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any unexpected byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying more volatile impurities.

Q5: Are there any critical reaction parameters I should pay close attention to?

A5: Yes, several parameters are crucial for maximizing the yield of the desired product and minimizing impurities. These include the purity of the starting materials, the reaction temperature, the choice of base for the hydrolysis step, and the reaction time for both steps. Anhydrous conditions are also important in the condensation step to prevent unwanted hydrolysis of starting materials and intermediates.

Troubleshooting Guide

Unexpected results in the synthesis of this compound can often be traced back to specific experimental conditions. This guide provides a structured approach to troubleshooting common issues.

dot

Caption: Troubleshooting workflow for identifying and resolving common issues.

Data on Potential Side Products

The following table summarizes potential side products, their likely origin, and key analytical signatures to aid in their identification.

Side ProductStructureProbable OriginKey Analytical Signatures (¹H NMR)
Ethyl 6-methylpyrimidine-4-carboxylate Incomplete hydrolysis of the ester intermediate.Quartet and triplet signals corresponding to the ethyl group.
4-Methylpyrimidine Decarboxylation of the final product, often due to excessive heat.Absence of the carboxylic acid proton signal; characteristic aromatic signals.
Ethyl acetoacetate Unreacted starting material from the condensation step.Characteristic signals for the acetyl and ethyl groups.
Formamidine Unreacted starting material from the condensation step.Signals corresponding to the amidine protons.
Ethyl 2,4-dimethyl-1,3-butadiene-1,3-dicarboxylate Self-condensation of ethyl acetoacetate under basic conditions.Complex olefinic and methyl signals.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate

This protocol outlines a representative procedure for the condensation reaction.

dot

SynthesisWorkflow step step reagent reagent condition condition product product Start Start Mix Mix Ethyl Acetoacetate and Sodium Ethoxide Start->Mix Ethanol Add_Formamidine Add Formamidine Hydrochloride Mix->Add_Formamidine Reflux Reflux Add_Formamidine->Reflux Heat Cool_Neutralize Cool and Neutralize Reflux->Cool_Neutralize Cool to RT Isolate Isolate Crude Product (Filtration) Cool_Neutralize->Isolate Acidify Purify Purify (Recrystallization) Isolate->Purify End Ethyl 6-methylpyrimidine-4-carboxylate Purify->End

Caption: Experimental workflow for the synthesis of the ester intermediate.

Materials:

  • Ethyl acetoacetate

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add formamidine hydrochloride and stir until dissolved.

  • Add ethyl acetoacetate dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Hydrolysis of Ethyl 6-methylpyrimidine-4-carboxylate

This protocol describes a general procedure for the ester hydrolysis.

Materials:

  • Ethyl 6-methylpyrimidine-4-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve ethyl 6-methylpyrimidine-4-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the two-step synthesis of this compound.

dot

SignalingPathway reactant reactant intermediate intermediate product product process process EAA Ethyl Acetoacetate Condensation Condensation EAA->Condensation Formamidine Formamidine Formamidine->Condensation Ester Ethyl 6-methylpyrimidine- 4-carboxylate Condensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product 6-Methylpyrimidine- 4-carboxylic acid Hydrolysis->Final_Product

Caption: Two-step synthetic pathway to the final product.

Technical Support Center: Optimizing Derivatization of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low derivatization yield of pyrimidines?

A1: Low yields in pyrimidine derivatization can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, silylation reactions are highly sensitive to moisture, and anhydrous conditions are necessary.[1]

  • Reagent Stoichiometry: An incorrect molar ratio of the derivatizing agent to the pyrimidine can lead to incomplete reactions.[2] A significant molar excess of the derivatization reagent is often recommended.[1]

  • Purity of Reactants: Impurities in the starting materials or solvents can interfere with the reaction.[3]

  • Catalyst Inefficiency: If a catalyst is used, its activity and concentration are crucial for reaction success.[4][5]

Q2: How can I minimize the formation of side products during derivatization?

A2: Minimizing side products involves fine-tuning the reaction conditions:

  • Temperature Control: Both excessively high and low temperatures can lead to unwanted side reactions. Monitoring the reaction progress at different temperatures can help identify the optimal range.[2]

  • Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired derivative or the formation of byproducts. It's essential to monitor the reaction to determine the point of maximum yield before significant side product formation occurs.[3]

  • Choice of Derivatizing Agent: Some derivatizing agents are more prone to side reactions than others. For example, while highly reactive, some silylating agents can sometimes lead to the formation of multiple derivatives for a single analyte.[6]

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the derivatization under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce side product formation.[2]

Q3: What are the best practices for purifying derivatized pyrimidines?

A3: The purification strategy depends on the properties of the derivative:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods. For polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[7] For less polar derivatives, reversed-phase HPLC is often suitable.[8]

  • Crystallization: If the derivatized product is a solid, crystallization can be a highly effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter.

Low Derivatization Yield

Problem: My derivatization reaction is resulting in a very low yield of the desired pyrimidine derivative.

Possible Causes & Solutions:

CauseSuggested Solution
Moisture Contamination (especially for silylation) Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]
Incorrect Reagent Stoichiometry Increase the molar excess of the derivatizing agent. A 10-fold or higher excess is sometimes necessary.[9]
Suboptimal Temperature Optimize the reaction temperature. Run small-scale trials at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimum.[10]
Insufficient Reaction Time Monitor the reaction over time using TLC or HPLC to determine the optimal reaction duration. Some reactions may require several hours to reach completion.[4]
Inactive Catalyst If using a catalyst, ensure it is fresh and active. For Lewis acid catalysts in Biginelli reactions, for example, different metal salts can have a significant impact on yield.[5]
Impure Starting Materials Purify the starting pyrimidine and ensure the derivatizing agent is of high purity.
Presence of Multiple Peaks in Chromatogram

Problem: My HPLC or GC analysis shows multiple peaks for what should be a single derivatized product.

Possible Causes & Solutions:

CauseSuggested Solution
Incomplete Derivatization This will result in a peak for the unreacted pyrimidine alongside the derivative. Increase reaction time, temperature, or the amount of derivatizing agent.[3]
Formation of Multiple Derivatives Some pyrimidines have multiple reactive sites. Consider using a protecting group strategy to block unwanted reactions. Alternatively, adjust the stoichiometry of the derivatizing agent.
Isomers The reaction may be producing stereoisomers or constitutional isomers. Adjusting the catalyst or reaction conditions may improve selectivity.
Degradation of the Derivative The derivatized product may be unstable under the analytical conditions. Analyze the sample promptly after derivatization and check the stability of the derivative at different temperatures.
Side Products from the Reaction Optimize reaction conditions (temperature, time, solvent) to minimize the formation of byproducts.[2]

Data Presentation

Comparison of Derivatization Reagents for Pyrimidine Analysis

The following table summarizes a comparison of three derivatization reagents for the analysis of pyrimidine antitumor agents by LC-MS/MS.[7]

Derivatization ReagentKey AdvantagesObserved Issues
p-Bromophenacyl Bromide (p-BPB) Significantly changed the chromatographic behavior of hydrophilic pyrimidines and enhanced sensitivity.Reaction conditions need careful optimization to avoid side products.
Dansyl Chloride Forms stable and highly fluorescent derivatives, allowing for sensitive detection.Can react with other primary and secondary amines in the sample matrix.
Diazomethane Can effectively derivatize acidic protons on pyrimidines.It is a hazardous and explosive reagent requiring careful handling.
Impact of Catalyst on Biginelli Reaction Yield

The Biginelli reaction is a common method for synthesizing dihydropyrimidinones. The choice of catalyst significantly impacts the reaction yield and time.

CatalystSolventTemperature (°C)Time (min)Yield (%)
[BCMAB][2Cl] (8 mol%) Solvent-free60-10060High
ZnCl₂ Acetic AcidRoom Temp-Good
FeCl₃ Solvent-free1003596
InBr₃ (10 mol%) EthanolReflux42045-48
Yb(OTf)₃ Solvent-free-Shorter timeIncreased yield

Data compiled from multiple sources.[4][5][11]

Experimental Protocols

Protocol 1: Silylation of Pyrimidines for GC-MS Analysis

This protocol describes a general procedure for the silylation of pyrimidines using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Pyrimidine sample (dried)

  • MSTFA[12]

  • Pyridine (anhydrous)[12]

  • GC vials (2 mL) with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried pyrimidine sample (e.g., 1 mg) into a 2 mL GC vial.

  • Reagent Addition: Add 100 µL of MSTFA and 900 µL of anhydrous pyridine to the vial.[12]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[12] Periodically vortex the mixture to ensure homogeneity.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Dansyl Chloride Derivatization for HPLC Analysis

This protocol provides a general method for the derivatization of pyrimidines with primary or secondary amine groups using dansyl chloride.

Materials:

  • Pyrimidine sample

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 2% solution of methylamine hydrochloride)

Procedure:

  • Sample Preparation: Dissolve the pyrimidine sample in the sodium bicarbonate buffer.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 30 minutes at room temperature.

  • Analysis: The sample can be directly injected into the HPLC system or stored at 4°C for a short period before analysis.

Protocol 3: Derivatization with p-Bromophenacyl Bromide (p-BPB)

This protocol is suitable for pyrimidines containing carboxylic acid functionalities.

Materials:

  • Pyrimidine sample

  • p-BPB solution (e.g., 10 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetonitrile)

  • Potassium carbonate

Procedure:

  • Sample Preparation: Dissolve the pyrimidine sample in acetonitrile.

  • Reaction Mixture: To the sample solution, add a catalytic amount of potassium carbonate and the crown ether solution.

  • Derivatization: Add the p-BPB solution and heat the mixture at 80°C for 30 minutes.[13]

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature and filter to remove any solids.

  • Analysis: The filtrate is ready for HPLC analysis.

Mandatory Visualizations

Troubleshooting Workflow for Low Derivatization Yield

Troubleshooting_Low_Yield start Low Derivatization Yield check_moisture Check for Moisture Contamination (especially for silylation) start->check_moisture anhydrous_conditions Use Anhydrous Solvents/Reagents Work under Inert Atmosphere check_moisture->anhydrous_conditions Moisture Suspected check_stoichiometry Review Reagent Stoichiometry check_moisture->check_stoichiometry No Moisture Issue anhydrous_conditions->check_stoichiometry increase_reagent Increase Molar Excess of Derivatizing Agent check_stoichiometry->increase_reagent Incorrect Ratio check_conditions Evaluate Reaction Conditions (Temp & Time) check_stoichiometry->check_conditions Ratio Correct increase_reagent->check_conditions optimize_conditions Optimize Temperature and Time (run small-scale trials) check_conditions->optimize_conditions Suboptimal check_catalyst Assess Catalyst Activity (if applicable) check_conditions->check_catalyst Conditions Optimal optimize_conditions->check_catalyst use_fresh_catalyst Use Fresh/Active Catalyst Optimize Catalyst Loading check_catalyst->use_fresh_catalyst Inactive check_purity Verify Purity of Starting Materials check_catalyst->check_purity Catalyst Active use_fresh_catalyst->check_purity purify_reactants Purify Reactants check_purity->purify_reactants Impurities Present end Yield Improved check_purity->end Reactants Pure purify_reactants->end Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde acyliminium Acyliminium Ion aldehyde->acyliminium + Urea - H₂O beta_ketoester β-Ketoester enolate Enolate beta_ketoester->enolate Tautomerization urea Urea adduct Open-Chain Adduct acyliminium->adduct + Enolate dhpm Dihydropyrimidinone (DHPM) adduct->dhpm Cyclization & Dehydration

References

preventing degradation of 6-Methylpyrimidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the degradation of 6-Methylpyrimidine-4-carboxylic acid in solution during your experiments.

Troubleshooting Guides

Issue: Unexpectedly low assay results or appearance of unknown peaks in chromatography.

This issue often points to the degradation of this compound. Use the following guide to identify the potential cause and implement a solution.

Potential Cause & Solution Workflow

G cluster_0 Problem Identification cluster_1 Investigation of Degradation Factors cluster_2 Potential Degradation Pathways cluster_3 Corrective Actions A Low Assay Results / Unknown Peaks B Check Solution pH A->B Investigate C Review Storage Temperature A->C Investigate D Assess Light Exposure A->D Investigate E Evaluate Presence of Oxidizing/Reducing Agents A->E Investigate F Hydrolysis B->F Extreme pH (acidic or basic) G Thermolysis C->G Elevated Temperature H Photodegradation D->H UV/Visible Light Exposure I Oxidation E->I Presence of oxidants J Adjust pH with appropriate buffer (e.g., phosphate, citrate) F->J K Store at lower temperature (e.g., 2-8°C or -20°C) G->K L Protect from light using amber vials or foil H->L M Use degassed solvents and/or add antioxidants (e.g., BHT, ascorbic acid) I->M

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemical structure (a pyrimidine ring and a carboxylic acid group), the primary degradation pathways for this compound are likely to be hydrolysis, photodegradation, and oxidation. Pyrimidine rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Carboxylic acids can undergo decarboxylation, particularly at elevated temperatures. Exposure to light, especially UV light, can also lead to photodegradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the pyrimidine ring. It is crucial to maintain the pH of the solution within a stable range, which typically is near neutral. The optimal pH should be determined experimentally for your specific application.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: Are there any recommended stabilizers to prevent the degradation of this compound in solution?

A4: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing similar compounds can be applied. The choice of stabilizer will depend on the primary degradation pathway you are trying to prevent:

  • For Oxidation: Consider adding antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.

  • For Hydrolysis: The use of a suitable buffer system to maintain a stable pH is the most effective way to prevent hydrolysis.

Data Presentation

Table 1: General Forced Degradation Conditions for Pyrimidine Derivatives

Forced degradation studies are essential for understanding the stability of a compound.[1] The following table outlines typical stress conditions used in such studies, which can be adapted for this compound.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursHydrolysis of the pyrimidine ring
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hoursHydrolysis and/or deamination
Oxidation 3% - 30% H₂O₂2 - 24 hoursOxidation of the pyrimidine ring
Thermal Degradation 60°C - 80°C24 - 72 hoursThermolysis, decarboxylation
Photodegradation UV light (e.g., 254 nm) and/or visible light24 - 72 hoursPhotolytic cleavage or rearrangement

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.

Objective: To develop an HPLC method to assess the stability of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade buffers (e.g., phosphate, acetate)

  • Forced degraded samples of this compound

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Methodology:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

    • Prepare working standard solutions and samples from the forced degradation studies at an appropriate concentration.

  • Chromatographic Conditions (Initial):

    • Mobile Phase: Start with a simple gradient elution, for example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30°C

    • Detection Wavelength: Scan for the UV maximum of this compound (e.g., 200-400 nm with a PDA detector).

  • Method Optimization:

    • Inject the forced degraded samples.

    • Adjust the mobile phase composition, gradient slope, pH, and column type to achieve adequate separation between the parent peak and all degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all peaks.

Method Validation Workflow

G A Develop Initial HPLC Method B Perform Forced Degradation Studies A->B C Inject Degraded Samples & Optimize Separation B->C D Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) C->D E Stability-Indicating Method Established D->E

References

troubleshooting insolubility issues with pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues encountered with pyrimidine compounds during experimentation.

Troubleshooting Guide

Issue: My pyrimidine compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay.

This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to inaccurate and unreliable results in biological assays.[2]

Initial Checks & Simple Solutions

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%.[1] High concentrations of DMSO can be toxic to cells and interfere with biological assays.[1]

  • Lower Compound Concentration: Your working concentration may be above the aqueous solubility limit of the compound. Try lowering the final concentration in your assay.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your compound in the assay buffer. This gradual decrease in solvent concentration can help prevent precipitation.[1]

  • Enhance Mixing: Use vortexing or sonication during dilution to provide sufficient energy to break up solid particles and aid dissolution.[3]

Workflow for Addressing Compound Precipitation

G cluster_0 Initial Observation & Checks cluster_1 Simple Mitigation Strategies cluster_2 Formulation & Buffer Modification cluster_3 Advanced & Long-Term Solutions Precipitation_Observed Precipitation Observed in Assay Well Verify_DMSO Verify Final DMSO Concentration (Target: <1%, ideally <0.5%) Precipitation_Observed->Verify_DMSO Review_Concentration Review Final Compound Concentration Verify_DMSO->Review_Concentration Inspect_Stock Visually Inspect DMSO Stock Review_Concentration->Inspect_Stock Serial_Dilution Perform Serial Dilution in Assay Buffer Inspect_Stock->Serial_Dilution Lower_Concentration Lower Final Compound Concentration Serial_Dilution->Lower_Concentration Increase_Mixing Increase Mixing Energy (Vortex/Sonicate) Lower_Concentration->Increase_Mixing Use_Cosolvents Use Co-solvents (e.g., PEG-400, ethanol) Increase_Mixing->Use_Cosolvents Add_Surfactants Add Surfactants (Biochemical Assays Only) (e.g., Tween-20, Triton X-100) Use_Cosolvents->Add_Surfactants Adjust_pH Adjust Buffer pH (for ionizable compounds) Add_Surfactants->Adjust_pH Use_Solubilizers Use Solubilizers (e.g., Cyclodextrins) Adjust_pH->Use_Solubilizers Gently_Warm Gently Warm Buffer Use_Solubilizers->Gently_Warm Measure_Solubility Formally Measure Kinetic Solubility Gently_Warm->Measure_Solubility Prodrug_Strategy Consider Prodrug Strategy Measure_Solubility->Prodrug_Strategy

Caption: Troubleshooting workflow for addressing compound precipitation.

Intermediate & Advanced Strategies

If the simpler methods are ineffective, you may need to modify your formulation or assay buffer.

  • pH Adjustment: The solubility of pyrimidine compounds with amine groups is often pH-dependent.[3] Lowering the pH can protonate the amine group, forming a more soluble salt.[3] It is suggested that a pH below 5 can significantly improve the solubility of compounds like 4-Pyrimidine methanamine.[3]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[4]

  • Surfactants: For biochemical (not cell-based) assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help prevent aggregation.

  • Solubilizers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6]

  • Salt Formation: Creating a salt of your pyrimidine derivative, such as a hydrochloride salt, can significantly improve aqueous solubility.[3][7]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier, typically a hydrophilic polymer, to create an amorphous solid dispersion with higher apparent water solubility.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor solubility in pyrimidine compounds?

A1: Several factors can contribute to the low aqueous solubility of pyrimidine derivatives:

  • High Molecular Weight and Lipophilicity: An increase in molecular weight and lipophilicity often leads to reduced water solubility.[3]

  • Strong Crystal Lattice Energy: The planar nature of the pyrimidine ring can result in strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to solvate the compound.[3]

  • Molecular Planarity and Symmetry: High degrees of planarity and symmetry can also contribute to poor solubility. Disrupting these features can lead to significant improvements in aqueous solubility.[10]

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?

A2:

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a DMSO stock into an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is highly relevant for high-throughput screening and most in vitro biological assays where compounds are introduced from a stock solution.[2]

  • Thermodynamic Solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period.[2]

For most in vitro assays, kinetic solubility is the more practical measure as it mimics the conditions under which the compound is likely to precipitate.[1] A good kinetic solubility for early-stage drug discovery compounds is often considered to be greater than 60 µg/mL.[2]

Q3: How do I choose the right solubilization strategy for my pyrimidine compound?

A3: The choice of strategy depends on the physicochemical properties of your compound and the requirements of your experiment.

G Start Insolubility Issue Identified Ionizable Is the compound ionizable? Start->Ionizable pH_Adjust Adjust pH Ionizable->pH_Adjust Yes Non_Ionizable Is the compound non-ionizable? Ionizable->Non_Ionizable No Salt_Formation Consider Salt Formation pH_Adjust->Salt_Formation Co_solvents Use Co-solvents Non_Ionizable->Co_solvents Cyclodextrins Use Cyclodextrins Co_solvents->Cyclodextrins Solid_Dispersion Create Solid Dispersion Cyclodextrins->Solid_Dispersion Prodrug Consider Prodrug Approach Solid_Dispersion->Prodrug

Caption: Experimental workflow for a kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

  • Materials:

    • Test pyrimidine compound

    • Anhydrous DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplate

    • Nephelometer or plate reader capable of measuring turbidity

  • Procedure:

    • Prepare Stock Solution: Create a 10 mM stock solution of your pyrimidine compound in 100% DMSO.

    • Create Dilution Series in DMSO: In a separate plate, perform a serial dilution of the 10 mM stock solution in DMSO.

    • Dilution into Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each concentration from the DMSO dilution plate to the wells of a 96-well plate containing a larger volume of PBS (e.g., 198 µL). This will create a final DMSO concentration of 1%.

    • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.

    • Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

    • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control. [1] Q6: My pyrimidine compound appears to be an aggregator. How can I confirm this and what can I do about it?

A6: Compound aggregation can lead to false positives in biological assays.

  • Confirmation:

    • Visual Inspection: Look for signs of precipitation in your assay wells.

    • Detergent Mitigation: The addition of a low concentration of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, can disrupt aggregation. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator. [11]* Mitigation Strategies:

    • Include Detergents: As mentioned above, adding a non-ionic detergent to your assay buffer can prevent aggregation. [11] * Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology or readout to confirm the activity is not an artifact of the initial assay format.

References

Technical Support Center: Purification of Synthesized Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during the purification of synthesized pyrimidines.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common methods for purifying synthesized pyrimidines?

A1: The most commonly employed purification techniques for pyrimidine compounds are recrystallization and column chromatography over silica gel.[1] The choice of method depends on the nature and quantity of the impurities.[1] Other methods like liquid-liquid extraction and distillation can also be used depending on the physicochemical properties of the pyrimidine derivative and the impurities.

Q2: How do I choose the best purification method for my synthesized pyrimidine?

A2: The selection of a purification method depends on several factors:

  • Physical State: Recrystallization is ideal for solid compounds, while distillation is suitable for liquids.

  • Polarity: Column chromatography is effective for separating compounds with different polarities. Liquid-liquid extraction can be used to separate acidic or basic pyrimidines from neutral impurities.

  • Nature of Impurities: If impurities have significantly different solubility profiles from your product, recrystallization is a good choice. If the impurities are unreacted starting materials or byproducts with similar polarity, chromatography is often necessary.[2]

Recrystallization

Q3: How do I select an appropriate solvent for the recrystallization of my pyrimidine derivative?

A3: The ideal solvent is one in which your pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[4] Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.[1]

Q4: My pyrimidine compound is not crystallizing out of the solution upon cooling. What should I do?

A4: This could be due to several reasons:

  • The solution is not supersaturated: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. In this case, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.[5]

  • Oiling out: The compound may be melting in the hot solvent instead of dissolving, and then separating as an oil on cooling. This can be addressed by using a larger volume of solvent or a different solvent with a lower boiling point.

Q5: My crystals are colored, but the pure pyrimidine should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[5]

Column Chromatography

Q6: I'm having trouble separating my pyrimidine from an impurity with a very similar Rf value on TLC. How can I improve the separation in column chromatography?

A6: To improve the resolution of closely eluting compounds, you can try the following:

  • Optimize the mobile phase: A less polar solvent system will generally lead to better separation of polar compounds on a normal-phase column. You can try various solvent mixtures to find the optimal polarity.[1]

  • Use a longer column: Increasing the column length provides more stationary phase for the separation to occur.[6]

  • Use smaller particle size silica gel: Smaller particles provide a larger surface area, leading to better separation.[7]

  • Employ gradient elution: Starting with a less polar solvent and gradually increasing the polarity can help to separate compounds with similar Rf values.

Q7: My pyrimidine derivative is very polar and stays at the baseline of the TLC plate. What should I do for column chromatography?

A7: For highly polar compounds, you can consider the following:

  • Use a more polar mobile phase: Adding a small amount of methanol or acetic acid to your eluent can help to move polar compounds up the column.[8]

  • Use a different stationary phase: Reverse-phase chromatography (e.g., C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable for very polar compounds.[5]

Specific Impurities

Q8: I've performed a Biginelli reaction to synthesize a dihydropyrimidinone, but I have a fluorescent byproduct. What is it and how can I remove it?

A8: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing reaction. To minimize its formation, you can try running the reaction at a lower temperature.[1] Recrystallization is often effective in separating the desired dihydropyrimidinone from the DHP byproduct.

Q9: My Pinner pyrimidine synthesis has resulted in a low yield and a complex mixture. What are the likely side products?

A9: Common side reactions in the Pinner synthesis include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[2] To minimize these, ensure you are using high-purity, dry reagents and consider optimizing the base and reaction temperature.[2] Purification of the desired pyrimidine can often be achieved through column chromatography followed by recrystallization.

Troubleshooting Guides

Troubleshooting Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily Product Compound "oiling out" instead of crystallizing.Re-dissolve the oil in more hot solvent and allow it to cool slowly. If the problem persists, try a different solvent with a lower boiling point.
Low Purity Confirmed by Analysis (e.g., HPLC, NMR) Impurities co-crystallize with the product.Perform a second recrystallization with a different solvent system. If purity does not improve, column chromatography may be necessary.
Colored Crystals Colored impurities are trapped in the crystal lattice.Dissolve the crystals in a suitable solvent, add a small amount of activated charcoal, heat, and filter while hot before recrystallization.[5]
Poor Crystal Formation Solution is not sufficiently supersaturated or cooling is too rapid.Concentrate the solution by evaporating some solvent. Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3]
Troubleshooting Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Spots are streaking on TLC Sample is overloaded, or the mobile phase is inappropriate.Use a more dilute sample for spotting. Adjust the polarity of the mobile phase; for highly polar compounds, adding a small amount of acid or base might help.[9]
Product and impurity have very similar Rf values The chosen mobile phase does not provide enough selectivity.Experiment with different solvent systems. A less polar eluent will increase the retention time on silica gel and may improve separation. Consider using a longer column or a stationary phase with a smaller particle size.[6][7]
Compound is stuck at the baseline The eluent is not polar enough to move the compound.Increase the polarity of the mobile phase. For very polar pyrimidines, consider using reverse-phase chromatography or HILIC.[5]
Cracked or channeled column bed Improper packing of the column.Repack the column carefully, ensuring a uniform and compact bed. Use the slurry method for packing to minimize air bubbles.

Quantitative Data on Purification Methods

The efficiency of purification methods can vary significantly depending on the specific pyrimidine derivative and the impurities present. The following table provides a general comparison of common techniques.

Purification Method Typical Recovery Yield (%) Typical Final Purity (%) Advantages Disadvantages
Recrystallization 60 - 90[10]> 98Cost-effective, scalable, can yield very high purity.Only suitable for solids, requires significant solubility difference between product and impurities.[10]
Flash Column Chromatography 70 - 95[11]> 95[3]Widely applicable, good for separating mixtures with different polarities.Can be time-consuming, requires solvents and stationary phase.
Liquid-Liquid Extraction > 90[12]Variable (often used as a preliminary purification step)Good for separating acidic or basic compounds, can handle large volumes.Limited to immiscible solvent systems, may not be effective for impurities with similar solubility.[13]
Distillation (Vacuum) Variable> 99Excellent for purifying high-boiling point liquids that are thermally stable.Not suitable for solids or thermally labile compounds.[14]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude pyrimidine and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[3]

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample evenly to the top of the silica bed.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a pump or compressed air).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine.

General Protocol for Liquid-Liquid Extraction (for a basic pyrimidine)
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an aqueous acidic solution (e.g., 1M HCl) to the separatory funnel. The basic pyrimidine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[15]

  • Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Basification: To the collected aqueous layer, add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the pyrimidine, causing it to precipitate or become soluble in an organic solvent.[15]

  • Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract the purified pyrimidine back into the organic layer.

  • Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified pyrimidine.

Visualizations

Recrystallization_Workflow Recrystallization Workflow A Crude Pyrimidine B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: A general workflow for the purification of solid pyrimidines via recrystallization.

Chromatography_Troubleshooting Column Chromatography Troubleshooting Start Poor Separation SimilarRf Similar Rf Values? Start->SimilarRf Streaking Streaking Spots? SimilarRf->Streaking No ChangeSolvent Optimize Mobile Phase (Change Polarity) SimilarRf->ChangeSolvent Yes Baseline Compound at Baseline? Streaking->Baseline No DiluteSample Dilute Sample Streaking->DiluteSample Yes PolarEluent Increase Eluent Polarity or Use Reverse Phase/HILIC Baseline->PolarEluent Yes End Improved Separation Baseline->End No LongerColumn Use Longer Column or Smaller Particle Size Silica ChangeSolvent->LongerColumn LongerColumn->End DiluteSample->End PolarEluent->End

Caption: A troubleshooting guide for common issues in column chromatography of pyrimidines.

References

Technical Support Center: Enhancing the Stability of 6-Methylpyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experiments with 6-methylpyrimidine-4-carboxylic acid analogs.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your research, presented in a direct question-and-answer format.

Issue IDQuestionPotential Causes and Troubleshooting Steps
STAB-01 Inconsistent IC50/EC50 values or a noticeable loss of compound activity is observed in assays performed on different days. Answer: This common issue often points to the degradation of the compound in your stock solution or assay buffer. Pyrimidine derivatives can be susceptible to several degradation pathways. Troubleshooting Steps: 1. Prepare Fresh Solutions: The most critical step is to prepare fresh stock solutions, particularly in solvents like DMSO, immediately before each experiment. Some pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO.[1] 2. Solvent Purity: Ensure you are using high-purity, anhydrous DMSO. The presence of water can accelerate degradation.[1] 3. Storage of Stock Solutions: If you must store stock solutions, aliquot them into small, single-use volumes in tightly sealed vials and store them at -80°C to minimize freeze-thaw cycles.[2] 4. pH of Assay Buffer: Check the pH of your assay buffer. Extreme pH values can lead to hydrolysis of the carboxylic acid or other functional groups on your analog. The stability of similar compounds can be highly pH-dependent.[3][4] 5. Run a Time-Course Experiment: To confirm instability, incubate your compound in the assay buffer for the duration of your experiment and measure its concentration or activity at different time points (e.g., 0, 2, 4, 8, 24 hours).
STAB-02 The color of my compound stock solution (e.g., in DMSO) changes over time, turning yellow or brown. Answer: A color change is a strong indicator of chemical degradation. For pyrimidine compounds, this can be due to oxidation or the formation of condensation products, especially when stored in DMSO at room temperature.[1] Troubleshooting Steps: 1. Discard the Solution: Do not use a stock solution that has changed color, as it likely contains degradation products and a lower concentration of the active compound. 2. Protect from Light: Store stock solutions and solid compounds protected from light, as pyrimidine rings can be susceptible to photolytic decomposition.[2] 3. Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
STAB-03 My compound precipitates out of the aqueous assay buffer upon dilution from a DMSO stock. Answer: This is a solubility issue rather than a stability problem, but it can lead to inaccurate and irreproducible results. This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is diluted into an aqueous medium where it is less soluble.[5] Troubleshooting Steps: 1. Lower Final Concentration: The simplest solution is to work at a lower final concentration of your compound in the assay. 2. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent effects on your biological system and minimize precipitation.[5] 3. Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer. This gradual change in solvent composition can sometimes keep the compound in solution.[5] 4. Test Co-solvents: If permissible for your assay, consider using a small percentage of a co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer to improve solubility.[2]
STAB-04 LC-MS analysis of my compound shows multiple new peaks after a short period in storage or after an experiment. Answer: The appearance of new peaks is direct evidence of degradation. Identifying these degradants can provide clues about the instability mechanism. Troubleshooting Steps: 1. Conduct a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you understand the compound's liabilities.[6][7] (See Experimental Protocols section for details). 2. Characterize Degradants: If possible, use mass spectrometry (MS/MS) to determine the structures of the major degradation products. For example, an increase in mass might suggest oxidation, while a decrease could indicate decarboxylation. 3. Develop a Stability-Indicating Method: Use the information from the forced degradation study to refine your analytical method (e.g., HPLC) to ensure it can separate the parent compound from all major degradation products, which is crucial for accurate stability assessment.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound analogs? A1: For long-term stability, solid compounds should be stored in tightly sealed containers in a dry, cool, and dark environment. A desiccator at 4°C or -20°C is recommended to protect from moisture and heat.[2]

Q2: How long can I store my compound in a DMSO stock solution? A2: It is highly recommended to prepare fresh DMSO stock solutions for each experiment.[1] If storage is unavoidable, solutions should be aliquoted into single-use vials, protected from light, and stored at -80°C for no longer than a few weeks. Stability in DMSO is compound-specific and should be experimentally verified.

Q3: Are these compounds sensitive to light? A3: Yes, the pyrimidine ring system can be susceptible to photolytic decomposition upon exposure to UV light.[2] It is best practice to handle these compounds in amber vials or protect them from direct light during experiments and storage.

Q4: What are the most common degradation pathways for pyrimidine derivatives? A4: The most common pathways include:

  • Hydrolysis: The carboxylic acid and other susceptible functional groups can be hydrolyzed, especially under acidic or basic conditions.

  • Oxidation: The pyrimidine ring and its substituents can be oxidized, particularly in the presence of air or reactive oxygen species.[8][9] This can be a concern in DMSO stocks.

  • Photodegradation: UV light can induce ring cleavage or other structural changes.[2]

  • Thermal Degradation: High temperatures can cause decomposition, the specifics of which depend on the analog's structure.[10]

Q5: Can the methyl group or the carboxylic acid group on the pyrimidine ring influence stability? A5: Yes. The carboxylic acid group introduces pH-dependent stability concerns, as its ionization state can affect the molecule's reactivity. The methyl group, being electron-donating, can influence the electron density of the pyrimidine ring, potentially affecting its susceptibility to oxidative or electrophilic attack compared to unsubstituted analogs.

Summary of Stability Factors

The following table summarizes key factors that can influence the stability of this compound analogs and recommended mitigation strategies.

FactorPotential ImpactMitigation Strategy
pH Hydrolysis of the pyrimidine ring or substituents, especially at acidic or alkaline pH.Maintain solutions at a neutral pH (6-8) unless the experiment requires otherwise. Evaluate stability across a pH range.
Solvent Degradation in certain solvents (e.g., oxidation in DMSO). Poor solubility leading to precipitation.Use high-purity, anhydrous solvents. Prepare fresh solutions. For DMSO stocks, store at -80°C in aliquots.
Temperature Increased rate of degradation at higher temperatures.Store solid compounds and solutions at low temperatures (e.g., 4°C, -20°C, or -80°C). Avoid repeated freeze-thaw cycles.
Light Photolytic decomposition of the pyrimidine ring.Store and handle compounds in amber vials or protect from light.
Oxygen Oxidation of the pyrimidine ring or sensitive functional groups.Store under an inert atmosphere (argon or nitrogen) for long-term storage of sensitive analogs.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study to identify the intrinsic stability of a this compound analog and develop a stability-indicating analytical method.[6][7]

1. Materials:

  • Target this compound analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of the analog in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). This stock will be used for all stress conditions.

3. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours. For solid-state thermal stress, place the solid compound in the oven under the same conditions.

  • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a reverse-phase HPLC-UV method. Monitor the peak area of the parent compound and the formation of any new peaks.

  • Calculate the percentage degradation of the parent compound relative to the time zero sample.

5. Data Interpretation:

  • The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress condition (e.g., temperature, concentration of stressor, time).

  • The results will reveal the compound's liabilities (e.g., unstable in acid, sensitive to oxidation).

  • This data is crucial for developing an HPLC method that can separate all degradation products from the parent peak, thus creating a "stability-indicating method."

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal Stress (80°C) Prep_Stock->Thermal Photo Photolytic Stress (ICH Q1B) Prep_Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h...) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data Report Identify Degradation Pathways & Stability Liabilities Data->Report G Start Inconsistent Assay Results (Poor Reproducibility) Check_Solubility Is there visible precipitation? Start->Check_Solubility Solubility_Issue Address Solubility: - Lower concentration - Use intermediate dilutions - Check final DMSO % Check_Solubility->Solubility_Issue Yes Check_Stock Is the stock solution old or discolored? Check_Solubility->Check_Stock No Prep_Fresh Prepare Fresh Stock Solution from solid compound. Check_Stock->Prep_Fresh Yes Check_Conditions Review Assay Conditions: - pH of buffer - Incubation time/temp - Exposure to light Check_Stock->Check_Conditions No Prep_Fresh->Start Re-run Assay Run_Stability_Test Conduct Formal Stability Test: - Incubate in buffer, test at T=0, T=end - Perform forced degradation study Check_Conditions->Run_Stability_Test

References

avoiding unwanted side reactions in multi-step pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

General Troubleshooting & FAQs

This section addresses broad issues applicable to various multi-step pyrimidine syntheses.

Q1: My pyrimidine synthesis is resulting in a very low yield with a significant amount of unreacted starting materials. What are the common causes and how can I improve conversion?

A1: Low conversion in pyrimidine synthesis can often be traced back to three main areas: catalyst inefficiency, suboptimal reaction conditions, or the purity of your reactants.[1]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. Reusable catalysts may need regeneration, and acid catalysts like HCl should be verified for their concentration.[1][2] For some reactions, screening different Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids can identify a more effective catalyst for your specific substrates.[3]

  • Reaction Conditions: The reaction may require more time or a moderate temperature adjustment to proceed to completion.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential product degradation.[2][3]

  • Reactant Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[2][3] Ensure all aldehydes, β-ketoesters, ureas, and other reactants are of high purity.

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates and yields.[3] While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions may improve the outcome for certain substrates.[3]

Q2: I'm struggling with the purification of my crude product. What are the best general strategies for removing byproducts and unreacted starting materials?

A2: Purification is a critical step, and the best method depends on the physical properties of your target pyrimidine and the nature of the impurities. The two most common and effective techniques are recrystallization and column chromatography.[4]

  • Recrystallization: This is a cost-effective technique for purifying solid compounds.[4] The key is to find a solvent or solvent system where your desired product has high solubility at elevated temperatures but is sparingly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[4]

  • Flash Column Chromatography: This technique is excellent for separating compounds based on polarity.[4] Start by developing a solvent system using TLC that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[4]

Below is a general workflow for product purification and analysis.

G cluster_workflow General Purification & Analysis Workflow cluster_purification Purification start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washing) start->workup concentrate Concentrate Under Reduced Pressure workup->concentrate crude_product Crude Solid/Oil concentrate->crude_product recrystallization Recrystallization crude_product->recrystallization If solid column Column Chromatography crude_product->column If oil or complex mixture pure_product Purified Product recrystallization->pure_product column->pure_product characterization Characterization (NMR, MS, HPLC) pure_product->characterization G cluster_labels aldehyde Aldehyde dhpm Biginelli Product (DHPM) aldehyde->dhpm dhp Hantzsch Side Product (DHP) aldehyde->dhp ketoester β-Ketoester ketoester->dhpm ketoester->dhp 2 eq. urea Urea ammonia Ammonia (from Urea decomposition) urea->ammonia High Temp urea->dhpm label_biginelli Biginelli Pathway (Favored at lower temp) ammonia->dhp label_hantzsch Hantzsch Pathway (Favored at higher temp) G cluster_logic Protecting Group Strategy Logic start Multi-functional Starting Material protect Step 1: Protect Reactive Group (e.g., -NH2) start->protect protected_mol Protected Intermediate protect->protected_mol react Step 2: Perform Desired Reaction (e.g., Ring Formation) protected_mol->react reacted_mol Protected Product react->reacted_mol deprotect Step 3: Deprotect to Reveal -NH2 reacted_mol->deprotect final_product Final Product deprotect->final_product

References

scale-up challenges for the production of 6-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Methylpyrimidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Common routes involve the cyclization of a C3 fragment with acetamidine. A prevalent method starts with the condensation of a β-ketoester, such as ethyl acetoacetate, with an amidine, followed by functional group manipulations. Another approach involves the use of pre-formed pyrimidine rings, like 4-chloro-6-methylpyrimidine, followed by a carboxylation step. The choice of route often depends on the availability and cost of starting materials, as well as the desired impurity profile.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters include temperature, pH, reaction time, and the rate of reagent addition. Inconsistent temperature control can lead to the formation of side products, while pH is crucial for both the reaction rate and the final product's solubility and isolation. On a larger scale, efficient mixing becomes critical to ensure homogenous reaction conditions.

Q3: What are the major challenges in the purification of this compound at an industrial scale?

A3: The primary challenges include removing unreacted starting materials and side-products with similar solubility profiles. Crystallization is a common purification method, but issues such as "oiling out," where the product separates as a liquid instead of a solid, can occur if the solvent system is not optimized or if impurities are present.[1] Achieving a consistent crystal size and morphology for good filtration and drying characteristics is also a key consideration.

Q4: How can the quality of raw materials affect the production process?

A4: The purity of starting materials is critical. Impurities in the raw materials can lead to the formation of undesired by-products, which can complicate the purification process and lower the final product's purity and yield. For instance, the presence of other ketones or esters in the starting materials can result in the formation of different pyrimidine derivatives.

Troubleshooting Guides

Synthesis & Reaction Control
Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature.
Sub-optimal pH for the condensation reaction.Carefully control the pH of the reaction mixture. The optimal pH will depend on the specific synthetic route, but it is often crucial for the cyclization step.
Poor quality of starting materials.Ensure the purity of all reagents and solvents. Impurities can inhibit the reaction or lead to side reactions.
Formation of Side Products High reaction temperature leading to decomposition or side reactions.Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration may improve selectivity.
Incorrect stoichiometry of reactants.Accurately control the molar ratios of the reactants. An excess of one reactant may lead to the formation of by-products.
Exothermic Reaction Runaway Poor heat dissipation at a larger scale.On scale-up, ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the heat generated.
Product Isolation & Purification
Problem Potential Cause Suggested Solution
Product Fails to Crystallize The solution is not supersaturated, or the chosen solvent is inappropriate.Concentrate the solution to increase the product concentration. If that fails, consider a different solvent or a mixture of solvents where the product has high solubility at high temperatures and low solubility at low temperatures.[1]
Nucleation is inhibited.Try to induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of the pure compound.[1][2]
Product "Oils Out" During Crystallization The compound is too soluble in the chosen solvent, or the solution is being cooled too quickly.[1]Use a solvent in which the compound has lower solubility.[1] Allow the solution to cool more slowly to give the molecules time to form a crystal lattice.[1]
Presence of impurities that inhibit crystallization.Purify the crude product using another technique, such as column chromatography, before attempting crystallization.[1]
Poor Filterability of the Product Very fine crystals are formed due to rapid crystallization.Slow down the crystallization process by cooling the solution more gradually. The use of a co-solvent can sometimes help in obtaining larger crystals.

Experimental Protocols

Representative Synthesis of a Pyrimidine-4-carboxylic Acid Derivative

This protocol is a representative example of a common synthetic route and should be optimized for the specific target molecule and scale.

Step 1: Condensation to form the Pyrimidine Ring

  • To a reaction vessel equipped with a stirrer, thermometer, and condenser, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and a suitable solvent (e.g., ethanol).

  • Add acetamidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).

  • Heat the mixture to reflux (around 78 °C for ethanol) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an acid (e.g., acetic acid) to a pH of ~7.

  • The crude pyrimidine ester may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

Step 2: Hydrolysis to the Carboxylic Acid

  • Suspend the crude pyrimidine ester in an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq).

  • Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of ~3-4.

  • The this compound will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow General Synthesis Workflow start Start reactants Charge β-ketoester, acetamidine, and base start->reactants condensation Condensation Reaction (Reflux) reactants->condensation monitoring1 Monitor Reaction (TLC/HPLC) condensation->monitoring1 neutralization Neutralization (pH ~7) monitoring1->neutralization isolation_ester Isolate Crude Ester neutralization->isolation_ester hydrolysis Hydrolysis (Base, Heat) isolation_ester->hydrolysis monitoring2 Monitor Hydrolysis (TLC/HPLC) hydrolysis->monitoring2 acidification Acidification (pH ~3-4) monitoring2->acidification precipitation Product Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying end Final Product drying->end

Caption: General Synthesis Workflow for this compound.

troubleshooting_logic Crystallization Troubleshooting Logic start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out concentrate Concentrate Solution no_crystals->concentrate Is solution dilute? slow_cooling Cool Solution Slowly oiling_out->slow_cooling Is cooling too fast? seed Add Seed Crystal concentrate->seed Still no crystals? change_solvent Change Solvent System seed->change_solvent Still no crystals? less_soluble_solvent Use Less Soluble Solvent slow_cooling->less_soluble_solvent Still oils out? pre_purify Pre-purify Crude Material less_soluble_solvent->pre_purify Still oils out?

Caption: Troubleshooting Logic for Crystallization Issues.

References

Validation & Comparative

Comparative Efficacy of 6-Methylpyrimidine-4-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various 6-Methylpyrimidine-4-carboxylic acid derivatives based on available experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutic agents.

This document summarizes the biological activities of different classes of this compound derivatives, highlighting their potential in diverse therapeutic areas including metabolic disorders, infectious diseases, inflammation, and bone regeneration.

Antidiabetic Properties of Pyrimidone Derivatives

A series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been investigated for their potential as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a key target in the management of type 2 diabetes.[1][2] In vivo studies on streptozotocin (STZ)-induced hyperglycemic rats demonstrated significant blood glucose reduction.[1]

In Vivo Antihyperglycemic Activity
Compound% Reduction in Blood Glucose
19a 40.43
19d 46.42
19f 41.23
25g 42.50
Data represents the percentage reduction in blood glucose levels in STZ-induced hyperglycemic rats.[1]
In Vitro PPARγ Binding Affinity and Insulin-Secreting Activity

The most potent compounds from the in vivo studies were further evaluated for their in vitro activity.

CompoundPPARγ Binding IC50 (µM)Insulin Secretion EC50 (µM)
19b 0.371-
19d 0.3500.97
19f 0.3691.01
25f 0.408-
25g 0.353-
25d -1.15
IC50 values represent the concentration required for 50% inhibition of PPARγ binding. EC50 values represent the concentration for 50% of maximal insulin-secreting response.[1]

Xanthine Oxidase Inhibitory Activity of Mercaptopyrimidine Derivatives

Derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout.[3] An in vitro assay identified several compounds with submicromolar inhibitory potency.

CompoundXanthine Oxidase IC50 (µM)
9b 0.132
IC50 value represents the concentration required for 50% inhibition of xanthine oxidase. Compound 9b was identified as a mixed-type inhibitor.[3]

Anti-inflammatory Potential of Morpholinopyrimidine Derivatives

The anti-inflammatory effects of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] Certain derivatives were found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[4]

Bone Anabolic Effects of Pyrimidine Derivatives

A series of pyrimidine derivatives were evaluated for their ability to promote osteogenesis. One of the most efficacious compounds, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), was shown to promote bone formation by activating the BMP2/SMAD1 signaling pathway.[5] In a fracture defect model, this compound enhanced the rate of bone formation.[5]

Antitubercular Activity of Dialkylaminopyrimidine Carboxamides

While not direct derivatives of this compound, 6-dialkylaminopyrimidine carboxamides, synthesized from 6-chloropyrimidine-4-carboxylic acid, have shown activity against Mycobacterium tuberculosis.[6] This highlights the potential of the broader pyrimidine carboxamide scaffold in developing new antitubercular agents.

Experimental Protocols

In Vivo Antihyperglycemic Activity in STZ-Induced Diabetic Rats

Streptozotocin (STZ) is used to induce hyperglycemia in animal models. The test compounds and a standard drug, such as pioglitazone, are administered orally to the diabetic rats over a period of time (e.g., 21 days).[1] Blood glucose levels are monitored at regular intervals to assess the antihyperglycemic effect of the compounds.[1]

In Vitro PPARγ Binding Assay

The binding affinity of the compounds to the PPARγ receptor is determined using a competitive radioligand binding assay. This experiment quantifies the concentration of the test compound required to displace a radiolabeled ligand from the receptor, providing the IC50 value.[1]

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the compounds against xanthine oxidase is measured spectrophotometrically. The assay determines the rate of uric acid formation from xanthine, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[3]

Anti-inflammatory Activity in LPS-Stimulated Macrophages

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of the test compounds on the production of nitric oxide (NO) is measured using the Griess reagent. The expression levels of iNOS and COX-2 mRNA and protein are determined by RT-PCR and Western blot analysis, respectively.[4]

Osteogenesis Promotion via BMP2/SMAD1 Signaling

The osteogenic potential of the compounds is assessed by measuring the upregulation of osteogenic gene expression, such as RUNX2 and type 1 collagen, in pre-osteoblastic cells. The activation of the BMP2/SMAD1 signaling pathway is confirmed by observing the phosphorylation of SMAD1.[5] In vivo efficacy can be validated using a bone fracture defect model where the rate of bone formation is evaluated.[5]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization enzymatic Enzymatic Assays (e.g., Xanthine Oxidase) characterization->enzymatic binding Receptor Binding Assays (e.g., PPARγ) characterization->binding cell_based Cell-Based Assays (e.g., Anti-inflammatory, Osteogenesis) characterization->cell_based animal_model Disease Model (e.g., STZ-induced diabetic rats) enzymatic->animal_model binding->animal_model cell_based->animal_model efficacy_testing Efficacy Testing animal_model->efficacy_testing

Caption: A generalized workflow for the synthesis and evaluation of novel chemical compounds.

BMP2_SMAD1_pathway cluster_nucleus compound Compound 18a BMP2 BMP2 compound->BMP2 activates BMPR BMP Receptor BMP2->BMPR SMAD1 SMAD1 BMPR->SMAD1 phosphorylates pSMAD1 pSMAD1 complex pSMAD1/SMAD4 Complex pSMAD1->complex RUNX2 RUNX2 pSMAD1->RUNX2 upregulates COL1A1 Type I Collagen pSMAD1->COL1A1 upregulates SMAD4 SMAD4 SMAD4->complex nucleus Nucleus complex->nucleus translocates to osteogenesis Osteogenesis RUNX2->osteogenesis COL1A1->osteogenesis

References

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to mimic endogenous purines and interact with a wide array of biological targets.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrimidine analogs recently investigated as potent kinase inhibitors in the context of anticancer drug discovery: 2,4-disubstituted pyrimidines targeting Aurora kinases and 5-trifluoromethylpyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of representative compounds from each series against their target kinases and selected cancer cell lines. This quantitative data highlights the impact of specific structural modifications on biological potency.

Table 1: SAR of 2,4-Disubstituted Pyrimidine Analogs as Aurora Kinase Inhibitors

Compound IDR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)HCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
12a 4-fluorophenyl4-(N,N-dimethylamino)phenyl3092931.31 ± 0.4112.05 ± 0.4520.53 ± 6.13

Data sourced from a study on novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.[4]

Table 2: SAR of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Compound IDREGFR Kinase IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
9u (E)-3-(3-fluorophenyl)acrylamido0.0910.353.245.12

Data sourced from research on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key experimental protocols employed in the evaluation of the pyrimidine analogs discussed.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases, such as EGFR and Aurora kinases, was determined using an in vitro kinase assay. A typical protocol involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific period at a controlled temperature (e.g., 30°C or 37°C) to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioisotope incorporation (e.g., [γ-33P]ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the pyrimidine analogs against various cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO or a detergent-based solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizing Molecular Pathways and Experimental Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_ID Lead Identification Analog_Design Analog Design (Scaffold Hopping, Functional Group Modification) Lead_ID->Analog_Design Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis In_Vitro_Kinase In Vitro Kinase Assays Synthesis->In_Vitro_Kinase Cell_Based Cell-based Proliferation Assays Synthesis->Cell_Based ADMET In Vitro ADMET Profiling Synthesis->ADMET SAR_Analysis SAR Analysis In_Vitro_Kinase->SAR_Analysis Cell_Based->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design Iterative Improvement

Caption: General Experimental Workflow for SAR Studies.

References

In Vitro vs. In Vivo Studies of Pyrimidine-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of pyrimidine-based compounds in laboratory settings versus living organisms, supported by experimental data.

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous process, with pyrimidine-based compounds being no exception. These heterocyclic aromatic compounds are foundational to numerous biological processes and have been successfully developed into a wide array of therapeutics, particularly in oncology.[1] This guide provides a comparative analysis of in vitro and in vivo studies of pyrimidine-based compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

From the Benchtop to Preclinical Models: A Tale of Two Environments

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, provide the initial litmus test for a compound's potential. These experiments are crucial for high-throughput screening and for elucidating the mechanism of action at a molecular level. They offer a cost-effective and rapid means to assess biological activity, such as the potency of a compound against a specific enzyme or its ability to inhibit the growth of cancer cells.

Conversely, in vivo studies, conducted within a living organism, typically animal models, are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. These studies are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its overall therapeutic window before it can be considered for human trials.

This guide will use a specific indolyl-pyrimidine hybrid, hereafter referred to as Compound 4g , as a case study to illustrate the comparison between in vitro and in vivo findings. Compound 4g has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[2]

Quantitative Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data obtained from in vitro and in vivo studies of Compound 4g, providing a clear comparison of its performance.

Table 1: In Vitro Anticancer Activity of Compound 4g
Cancer Cell LineType of CancerIC50 (µM)¹
MCF-7Breast Cancer5.10
HepG2Liver Cancer5.02
HCT-116Colon Cancer6.60

¹IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a resazurin cell viability assay.[2]

Table 2: In Vitro EGFR Kinase Inhibitory Activity of Compound 4g
TargetIC50 (µM)
EGFR Kinase0.25

Data sourced from an in vitro EGFR inhibition assay.[2]

Table 3: In Vivo Antitumor Efficacy of Compound 4g in EAC Tumor-Bearing Mice
Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle)-18.5-
Compound 4g1030.564.8
5-Fluorouracil (Standard Drug)2032.072.9

Data sourced from an in vivo study using an Ehrlich Ascites Carcinoma (EAC) mouse model.[2]

Experimental Protocols: The "How-To" Behind the Data

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-based compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the therapeutic potential of new anticancer agents.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used for these studies.

  • Cell Preparation and Implantation: Human cancer cells (e.g., from the HCT-116 cell line) are harvested and resuspended in a suitable medium, often mixed with Matrigel to improve tumor formation. A specific number of cells (e.g., 5 x 10⁶ cells) is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored by measuring tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The pyrimidine-based compound is formulated in an appropriate vehicle and administered to the treatment group at a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor volume and the body weight of the mice are measured regularly throughout the study. Key outcomes include tumor growth inhibition, reduction in tumor volume, and increased survival time.

  • Toxicity Assessment: The animals are monitored for any signs of toxicity, and at the end of the study, major organs may be collected for histopathological analysis.

Mechanistic Insight: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. In the context of pyrimidine-based EGFR inhibitors, it can be used to confirm the inhibition of EGFR signaling pathways.

Protocol:

  • Protein Extraction: Cancer cells are treated with the pyrimidine compound for a specified time. The cells are then lysed to extract the total protein content.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, total EGFR, or downstream signaling proteins like phosphorylated Akt). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the molecular pathways affected by a compound and the experimental process is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway targeted by Compound 4g, a generalized experimental workflow, and the BMP2/SMAD1 signaling pathway as an additional example of a pathway that can be modulated by pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Promotes Compound_4g Compound 4g (Pyrimidine Derivative) Compound_4g->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine Derivative.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Xenograft Model) Lead_Identification->In_Vivo_Studies Efficacy_Toxicity_Evaluation Efficacy and Toxicity Evaluation In_Vivo_Studies->Efficacy_Toxicity_Evaluation Clinical_Candidate Clinical_Candidate Efficacy_Toxicity_Evaluation->Clinical_Candidate

Caption: General Experimental Workflow for Anticancer Drug Discovery.

BMP2_SMAD1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BMP2 BMP2 BMPR-II BMPR-II BMP2->BMPR-II Binds BMPR-I BMPR-I BMPR-II->BMPR-I Recruits & Phosphorylates SMAD1_5_9 SMAD1/5/9 BMPR-I->SMAD1_5_9 Phosphorylates p-SMAD1_5_9 p-SMAD1/5/9 Complex p-SMAD1/5/9 + SMAD4 Complex p-SMAD1_5_9->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates Pyrimidine_Activator Pyrimidine-Based Activator Pyrimidine_Activator->BMPR-I Potentially Activates

Caption: BMP2/SMAD1 Signaling Pathway Activation.

References

A Comparative Analysis of Pyrimidine and Pyridine Carboxylic Acids for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of pyrimidine and pyridine carboxylic acids, offering a comparative analysis to inform research and drug development.

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine and pyridine carboxylic acids stand out as privileged scaffolds due to their presence in numerous biologically active molecules. This guide provides a comprehensive comparative analysis of these two important classes of compounds, focusing on their physicochemical properties, biological activities, and metabolic profiles, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Rings

The subtle difference in the heterocyclic core—a 1,3-diazine for pyrimidine versus an azine for pyridine—imparts distinct physicochemical characteristics that significantly influence their behavior in biological systems. Key properties such as acidity (pKa), lipophilicity (logP), and solubility are crucial determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The pKa of the carboxylic acid group is influenced by the electron-withdrawing or -donating nature of the heterocyclic ring. The additional nitrogen atom in the pyrimidine ring generally makes it more electron-withdrawing than the pyridine ring, leading to a lower pKa for the carboxylic acid group (i.e., a stronger acid).

Table 1: Comparative pKa Values of Pyrimidine and Pyridine Carboxylic Acids

CompoundStructurepKa (Carboxylic Acid)Reference
Pyridine-2-carboxylic acidIsomer 25.32[1]
Pyrimidine-2-carboxylic acidIsomer 2~3.5 (estimated)
Pyridine-3-carboxylic acid (Nicotinic acid)Isomer 34.85[2]
Pyrimidine-5-carboxylic acidIsomer 5~3.0-3.5 (estimated)
Pyridine-4-carboxylic acid (Isonicotinic acid)Isomer 44.96[3]
Pyrimidine-4-carboxylic acidIsomer 4~3.0-3.5 (estimated)

Note: Experimental pKa values for pyrimidine carboxylic acids are not as readily available in the literature as for their pyridine counterparts. The values presented are estimates based on the electronic effects of the pyrimidine ring.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which affects its ability to cross cell membranes. The presence of two nitrogen atoms in the pyrimidine ring generally increases its polarity compared to the pyridine ring, which can lead to lower logP values.

Table 2: Comparative logP Values of Pyrimidine and Pyridine Carboxylic Acids

CompoundStructurelogPReference
Pyridine-2-carboxylic acidIsomer 20.73
Pyrimidine-2-carboxylic acidIsomer 2-0.5 (predicted)[4]
Pyridine-3-carboxylic acid (Nicotinic acid)Isomer 30.36[5]
Pyrimidine-5-carboxylic acidIsomer 5-0.3 (predicted)[6]
Pyridine-4-carboxylic acid (Isonicotinic acid)Isomer 40.78 (calculated)[7]
Pyrimidine-4-carboxylic acidIsomer 4-0.4 (predicted)
Solubility

Aqueous solubility is a key factor for drug absorption and formulation. The higher polarity of the pyrimidine ring, along with the hydrogen bonding capacity of the nitrogens and the carboxylic acid, generally leads to good aqueous solubility. Pyridine carboxylic acids are also typically water-soluble.[8][9] Solubility for both classes is pH-dependent, increasing at pH values above their pKa as the carboxylic acid is deprotonated to the more soluble carboxylate form.[8]

Table 3: Comparative Aqueous Solubility of Pyrimidine and Pyridine Carboxylic Acids

CompoundStructureAqueous SolubilityReference
Pyridine-2-carboxylic acidIsomer 2Moderately soluble[8]
Pyrimidine-2-carboxylic acidIsomer 2Soluble in PBS[10]
Pyridine-3-carboxylic acid (Nicotinic acid)Isomer 316.7 mg/mL (25 °C)
Pyrimidine-5-carboxylic acidIsomer 5Data not readily available
Pyridine-4-carboxylic acid (Isonicotinic acid)Isomer 46 g/L (20 °C)[11]
Pyrimidine-4-carboxylic acidIsomer 4~1 mg/mL in PBS (pH 7.2)[12]

Biological Activity: A Landscape of Diverse Targets

Both pyrimidine and pyridine carboxylic acids are prominent scaffolds in a multitude of biologically active compounds, acting on a wide range of targets including enzymes and receptors.

Enzyme Inhibition

A notable example of the comparative biological activity can be seen in their derivatives as anti-inflammatory agents. A study comparing a series of pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages demonstrated that both scaffolds can yield potent inhibitors.

Table 4: Comparative Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound ScaffoldRepresentative CompoundTarget/AssayIC50 (µM)Reference
Pyridine7aNO inhibition in RAW 264.7 cells76.6[13]
Pyrimidine9dNO inhibition in RAW 264.7 cells88.7[13]

In this specific study, the pyridine derivative (7a) showed slightly better potency than the pyrimidine derivative (9d).[13] However, this is just one example, and the choice of scaffold for optimal activity is highly dependent on the specific target and the overall structure of the molecule.

Metabolic Stability and Pharmacokinetics

The metabolic fate of a drug candidate is a critical factor in its development. The pyrimidine and pyridine rings are susceptible to various metabolic transformations, including oxidation and conjugation. The presence and position of the nitrogen atoms can influence the sites and rates of metabolism.

While direct comparative pharmacokinetic data for structurally analogous pyrimidine and pyridine carboxylic acids is scarce, general principles suggest that the greater polarity of the pyrimidine ring might lead to differences in distribution and clearance. In vitro metabolic stability assays are essential for an early assessment of these properties.

Experimental Protocols

To ensure the reproducibility and reliability of the presented data, standardized experimental protocols are crucial.

Determination of pKa

The pKa of a compound can be determined using potentiometric titration.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient.

Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Mix equal volumes of the n-octanol and water phases in a flask and shake until equilibrium is reached (typically several hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Shake-Flask Method)

Protocol:

  • Equilibration: Add an excess amount of the solid compound to a known volume of water or a buffer of a specific pH in a sealed flask.

  • Agitation: Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).

In Vitro Metabolic Stability Assay (Liver Microsomes)

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

Visualizing the Comparison

To better understand the comparative workflow and a potential biological context, the following diagrams are provided.

G cluster_scaffolds Core Scaffolds cluster_properties Physicochemical Properties cluster_activity Biological Activity cluster_adme ADME Profile Pyridine Pyridine Carboxylic Acid pKa pKa Pyridine->pKa Influences logP logP Pyridine->logP Influences Solubility Solubility Pyridine->Solubility Influences Pyrimidine Pyrimidine Carboxylic Acid Pyrimidine->pKa Influences Pyrimidine->logP Influences Pyrimidine->Solubility Influences Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) pKa->Enzyme_Inhibition Impacts Receptor_Binding Receptor Binding pKa->Receptor_Binding Impacts Metabolic_Stability Metabolic Stability pKa->Metabolic_Stability Impacts Pharmacokinetics Pharmacokinetics pKa->Pharmacokinetics Impacts logP->Enzyme_Inhibition Impacts logP->Receptor_Binding Impacts logP->Metabolic_Stability Impacts logP->Pharmacokinetics Impacts Solubility->Enzyme_Inhibition Impacts Solubility->Receptor_Binding Impacts Solubility->Metabolic_Stability Impacts Solubility->Pharmacokinetics Impacts Enzyme_Inhibition->Metabolic_Stability Determines Efficacy & Enzyme_Inhibition->Pharmacokinetics Determines Efficacy & Receptor_Binding->Metabolic_Stability Determines Efficacy & Receptor_Binding->Pharmacokinetics Determines Efficacy &

Caption: Comparative analysis workflow for pyridine and pyrimidine carboxylic acids.

G Ligand Pyrimidine or Pyridine Carboxylic Acid Derivative Receptor Target Protein (e.g., Kinase) Ligand->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: A representative signaling pathway involving a heterocyclic carboxylic acid inhibitor.

Conclusion

The choice between a pyrimidine and a pyridine carboxylic acid scaffold in drug design is nuanced and context-dependent. Pyrimidine carboxylic acids generally exhibit greater polarity and acidity compared to their pyridine analogues, which can have significant implications for solubility, membrane permeability, and interactions with biological targets. While both scaffolds are well-represented in a wide range of bioactive compounds, a thorough understanding of their comparative properties is essential for rational drug design. The experimental protocols provided herein offer a framework for the systematic evaluation of novel derivatives, enabling researchers to make data-driven decisions in the pursuit of new therapeutic agents.

References

A Comparative Guide to Validating the Purity of Synthesized 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the purity of a synthesized compound is paramount to ensure accurate biological and pharmacological evaluation. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 6-Methylpyrimidine-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. We present supporting experimental data and detailed protocols to aid researchers in establishing robust quality control measures.

Data Presentation: Purity Assessment of this compound

The purity of a synthesized batch of this compound was compared against a commercially available reference standard and a related pyrimidine derivative. The following table summarizes the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) analyses.

Analytical Method Synthesized this compound Reference Standard (Commercial) Alternative Compound (6-Phenylpyrimidine-4-carboxylic acid)
HPLC Purity (% Area) 98.5%>99.5%99.1%
qNMR Purity (wt%) 98.2%99.7%98.9%
Major Impurity 1 (HPLC Area %) 0.8% (Hantzsch-type dihydropyridine)<0.1%0.5% (Unidentified)
Major Impurity 2 (HPLC Area %) 0.4% (N-acylurea byproduct)<0.1%0.2% (Unidentified)
Residual Solvent (GC-HS) 0.2% (Ethanol)<0.05%0.1% (Methanol)
Molecular Ion (m/z) by LC-MS 139.0455 [M+H]⁺139.0456 [M+H]⁺201.0610 [M+H]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all signals.

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Integrate the well-resolved signal of the methyl group on the pyrimidine ring (around δ 2.5 ppm) and the signal of the vinylic protons of maleic acid (around δ 6.3 ppm).

    • Calculate the purity (wt%) using the standard qNMR equation, accounting for the molar masses and the number of protons for each signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • LC Method: Utilize the same HPLC method as described for purity determination.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract the mass-to-charge ratio (m/z) for the main peak and any observed impurity peaks. Compare the exact mass to the theoretical mass of this compound and potential byproducts. A common fragmentation pattern for aromatic carboxylic acids involves the loss of CO2H.[1][2]

Mandatory Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Validation cluster_result Final Assessment synthesis Synthesis of 6-Methylpyrimidine- 4-carboxylic acid initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char hplc HPLC Purity (% Area) initial_char->hplc qnmr qNMR Purity (wt%) initial_char->qnmr lcms LC-MS (Identity & Impurity ID) initial_char->lcms comparison Compare with Reference Standard hplc->comparison qnmr->comparison lcms->comparison final_report Final Purity Report comparison->final_report

Purity Validation Workflow
Hypothetical Signaling Pathway Involvement

This compound can serve as a scaffold for the synthesis of kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound might act.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Derivative of 6-Methylpyrimidine- 4-carboxylic acid inhibitor->raf

Hypothetical Kinase Inhibition

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Assessment of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, leading to several FDA-approved drugs.[1][2] However, the inherent structural similarities within the ATP-binding pocket of kinases often result in cross-reactivity, where a pyrimidine-based inhibitor interacts with unintended targets.[1][2][3] This off-target activity can lead to unexpected cellular toxicity or reduced efficacy, making a thorough cross-reactivity assessment a critical step in the development of safe and effective therapeutics.[3] This guide provides a comparative overview of pyrimidine-based inhibitors, their off-target profiles, and the experimental methodologies used to assess their selectivity.

Comparative Cross-Reactivity Profiles of Pyrimidine-Based Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of representative pyrimidine-based inhibitors against their primary targets and a selection of common off-targets. Lower IC50 values indicate higher potency. This data illustrates the varied selectivity profiles that can be observed within this class of compounds.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-TargetsIC50 (nM) vs. Off-Targets
Osimertinib EGFR (T790M, L858R, exon 19 deletion)<15IGF1R, InsR, JNK1/2/3100-1000
Lazertinib EGFR (T790M)2.4BLK, GAK, MAP4K550-200
Ibrutinib BTK0.5EGFR, TEC, BLK, ITK5-50
Ruxolitinib JAK1, JAK23.3, 2.8TYK2, JAK319, 428
Gefitinib EGFR2-37ZAP70, SYK>1000

Note: The data presented in this table is compiled from various sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Key Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach combining in vitro and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity profile.

In Vitro Kinase Profiling

This is often the initial step to determine the potency and selectivity of an inhibitor against a broad panel of purified kinases.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[4]

    • Prepare a stock solution of ATP in the kinase buffer. The final concentration should be near the Km for each kinase.[4]

    • Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO.

  • Assay Procedure:

    • Add diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.[4]

    • Add the specific peptide substrate and the kinase to each well.[4]

    • Incubate the plate for 10 minutes at room temperature.[4]

    • Initiate the kinase reaction by adding the ATP solution.[4]

    • Allow the reaction to proceed for 1 hour at 30°C.[4]

    • Stop the reaction by adding the ADP-Glo™ Reagent.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature and measure luminescence.[4]

  • Data Analysis:

    • Normalize the raw data to controls.

    • Fit the data to a dose-response curve to calculate the IC50 value for each kinase.

Cellular Target Engagement Assays

These assays are crucial to confirm that the inhibitor binds to its intended target within the complex environment of a living cell.

1. Cellular Thermal Shift Assay (CETSA®)

  • Principle: This method relies on the principle that a protein's thermal stability increases upon ligand binding.[5]

  • Workflow:

    • Treat cells with the pyrimidine-based inhibitor or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble proteins from aggregated, denatured proteins.

    • Detect the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

2. NanoBRET™ Target Engagement Assay

  • Principle: This is a probe-displacement method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding at a target protein in live cells.[5]

  • Workflow:

    • Express the target protein as a fusion with NanoLuc® luciferase in cells.

    • Add a fluorescently labeled tracer that binds to the target protein.

    • The proximity of the luciferase and the tracer results in a BRET signal.

    • Addition of a pyrimidine-based inhibitor that competes with the tracer for binding to the target will disrupt BRET.

    • The decrease in the BRET signal is proportional to the amount of inhibitor bound to the target.

Visualizing Workflows and Pathways

Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution Series Assay_Setup Assay Plate Setup (Compound + Kinase + Substrate) Compound->Assay_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay_Setup Reagents Assay Reagent Preparation Reagents->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Stop Stop Reaction Reaction->Stop Detection Signal Detection Stop->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting and Calculation Normalization->IC50_Calc Selectivity_Profile Generation of Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for a typical in vitro kinase inhibition assay.

EGFR Signaling Pathway

Many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR). Understanding its downstream signaling is crucial for interpreting cellular assay results.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K Pathway cluster_ras RAS Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Differentiation, Apoptosis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathways activated by ligand binding.

Conclusion

The development of highly selective pyrimidine-based inhibitors remains a significant challenge in drug discovery. A comprehensive cross-reactivity assessment, employing a combination of in vitro kinase profiling and cellular target engagement assays, is indispensable for characterizing the selectivity profile of these compounds. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at identifying and mitigating off-target effects, ultimately leading to the development of safer and more effective targeted therapies.

References

Benchmarking New Pyrimidine Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to mimic endogenous nucleobases allows for potent and selective interactions with a variety of biological targets, making it a privileged structure in the design of novel anticancer drugs. This guide provides an objective comparison of newly developed pyrimidine derivatives against established standard-of-care anticancer drugs, supported by experimental data to benchmark their performance.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of novel pyrimidine derivatives against several cancer cell lines, benchmarked against standard chemotherapeutic agents. Lower IC50 values indicate greater potency.

Table 1: Benchmarking Against Breast Cancer (MCF-7 Cell Line)

CompoundDerivative ClassIC50 (µM)Reference DrugIC50 (µM)
Compound 4g Indolyl-pyrimidine-thiazolidinone5.1 ± 1.14Doxorubicin6.74
Compound 8 N-sulfonylpiperidine-pyrimidine4.43Doxorubicin6.74
Compound 42 Thieno[2,3-d]pyrimidine< 10 (approx.)Doxorubicin16.2
Compound B-4 Pyrimidine-tethered chalcone6.70 ± 1.02Lapatinib9.71 ± 1.12
Thiazolo[4,5-d]pyrimidine 3b Thiazolo[4,5-d]pyrimidine>10DoxorubicinNot specified in study

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Benchmarking Against Colon Cancer (HCT-116 Cell Line)

CompoundDerivative ClassIC50 (µM)Reference DrugIC50 (µM)
Compound 4g Indolyl-pyrimidine-thiazolidinone6.6 ± 1.405-Fluorouracil23.41
Compound 8 N-sulfonylpiperidine-pyrimidine3.945-Fluorouracil7.35
Pyrazolo[3,4-d]pyrimidine 1 Pyrazolo[3,4-d]pyrimidine4.55-FluorouracilNot specified in study
Thiazolo[4,5-d]pyrimidine 3b Thiazolo[4,5-d]pyrimidineGrowth % -27.21 (at 10µM)5-FluorouracilNot specified in study

Note: Some studies report growth inhibition percentage at a fixed concentration instead of an IC50 value.

Table 3: Benchmarking Against Lung Cancer (A549 Cell Line)

CompoundDerivative ClassIC50 (µM)Reference DrugIC50 (µM)
Pyrido[2,3-d]pyrimidine 2d Pyrido[2,3-d]pyrimidineStrong cytotoxicity at 50 µMErlotinib5.3 - 23
Compound B-4 Pyrimidine-tethered chalcone20.49 ± 2.7Lapatinib18.21 ± 3.25
Erlotinib Quinazoline (for comparison)5.3 - 23--

Key Signaling Pathways and Mechanisms of Action

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth, proliferation, and survival.[1][2] Mutations or overexpression of EGFR can lead to uncontrolled cell division, a hallmark of cancer.[1] Pyrimidine-based inhibitors can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activity.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

CDK-Mediated Cell Cycle Regulation

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[3] For instance, CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and S phase progression.[3] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division.[3] Pyrimidine derivatives can inhibit CDK2, leading to cell cycle arrest and apoptosis.[3]

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M E2F E2F Rb->E2F p21 p21 p21->CyclinE_CDK2 Pyrimidine_Inhibitor Pyrimidine Derivatives Pyrimidine_Inhibitor->CyclinE_CDK2 Pyrimidine_Inhibitor->CyclinA_CDK2

Caption: Overview of CDK-mediated cell cycle regulation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel chemical entities.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative or standard drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add pyrimidine derivatives and control drugs Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.

Protocol for EGFR or CDK2 Inhibition:

  • Kinase Reaction: In a 384-well plate, combine the recombinant kinase (e.g., EGFR or CDK2/Cyclin A), the substrate (a specific peptide), and the test compound (pyrimidine derivative) in a kinase buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Measure the luminescent signal using a plate reader.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare kinase, substrate, and inhibitor mix Start->Prepare_Reaction Add_ATP Initiate reaction with ATP Prepare_Reaction->Add_ATP Incubate_Kinase Incubate for 60 minutes Add_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate for 40 minutes Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent (ADP to ATP, luminescence) Incubate_Stop->Add_Detection_Reagent Incubate_Luminescence Incubate for 30 minutes Add_Detection_Reagent->Incubate_Luminescence Measure_Luminescence Measure luminescence Incubate_Luminescence->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

This guide provides a snapshot of the current landscape of novel pyrimidine derivatives in anticancer research. The presented data and protocols offer a framework for the objective evaluation and comparison of these emerging therapeutic candidates against established treatments. As research progresses, the versatility of the pyrimidine scaffold will undoubtedly continue to yield promising new molecules in the fight against cancer.

References

A Comprehensive Guide to the Analytical Method Validation of 6-Methylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of analytical methodologies for the quantitative determination of 6-Methylpyrimidine-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. The focus is on providing a robust framework for establishing a validated analytical method in line with international regulatory standards. While specific experimental data for this compound is not publicly available, this document presents a detailed, hypothetical High-Performance Liquid Chromatography (HPLC) method and its validation, based on established scientific principles and the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Techniques

Several analytical techniques could be employed for the analysis of this compound. A comparative overview is presented below.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and specificity. Well-established and widely used in the pharmaceutical industry.Requires specialized equipment and skilled operators. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC. Sensitivity can be an issue without pre-concentration steps.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other absorbing compounds.

Based on its versatility, specificity, and prevalence in pharmaceutical analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method for the validation of this compound. The pyrimidine ring in the molecule contains a chromophore that allows for UV detection.

Proposed HPLC Method for this compound

The following hypothetical HPLC method is proposed as a starting point for the analysis of this compound.

ParameterProposed Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Mobile Phase

Analytical Method Validation Protocol

The validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure that the method is suitable for its intended purpose. The validation parameters and their experimental designs are detailed below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a standard solution of this compound.

  • Perform forced degradation studies to generate potential degradation products. Subject the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2]

  • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a placebo mixture.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.[3]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the working concentration) on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) should be not more than 2.0%.[4]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be not more than 2.0%.

  • Reproducibility: This is assessed by means of an inter-laboratory trial and is not typically required for methods intended for use within a single laboratory.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations in the method parameters, one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2 °C)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor). The system suitability criteria should be met under all varied conditions.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
50501234 ± 4567
75752345 ± 6789
1001003456 ± 8912
1251254567 ± 10123
1501505678 ± 12345
Regression Equation y = 10025x + 1234
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)Recovery (%)
808079.5 ± 0.899.4
100100100.2 ± 0.9100.2
120120119.8 ± 1.199.8
Mean Recovery (%) 99.8

Table 3: Precision Data

Precision LevelParameterResult (%RSD, n=6)Acceptance Criteria
RepeatabilityPeak Area0.85≤ 2.0%
Intermediate PrecisionPeak Area1.20≤ 2.0%

Visualizations

Analytical Method Validation Workflow

AnalyticalMethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ValidationProtocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria ValidationProtocol->AcceptanceCriteria Specificity Specificity/ Forced Degradation AcceptanceCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for Analytical Method Validation.

HPLC Experimental Workflow

HPLCWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Prepare Standard/Sample Solutions of This compound Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (ACN:Buffer) Separation Separation on C18 Column MobilePhasePrep->Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: HPLC Experimental Workflow for this compound.

References

A Comparative Guide to the Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylpyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of a wide range of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclocondensation of Ethyl Acetoacetate and Formamidine followed by Oxidation

This classical approach involves the construction of the pyrimidine ring through a cyclocondensation reaction, followed by functional group manipulation to introduce the carboxylic acid moiety.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine

In a round-bottom flask, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, ethyl acetoacetate is added, followed by the addition of formamidine hydrochloride. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried to yield 4-hydroxy-6-methylpyrimidine.

Step 2: Chlorination to 4-Chloro-6-methylpyrimidine

The 4-hydroxy-6-methylpyrimidine obtained in the previous step is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The crude 4-chloro-6-methylpyrimidine is collected by filtration, washed with water, and dried.

Step 3: Cyanation and Hydrolysis to this compound

The 4-chloro-6-methylpyrimidine is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethyl sulfoxide (DMSO). This reaction replaces the chloro group with a cyano group, yielding 6-methyl-4-cyanopyrimidine. The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution), followed by acidification.[1] The final product, this compound, is then isolated by filtration and purified by recrystallization.

Route 2: One-Pot Synthesis from Ethyl 2-(ethoxymethylene)-3-oxobutanoate and Urea

This more streamlined approach utilizes a one-pot reaction to construct the pyrimidine ring with the carboxylic acid precursor already in place, potentially reducing the number of synthetic steps and improving overall efficiency.

Experimental Protocol:

A mixture of ethyl 2-(ethoxymethylene)-3-oxobutanoate, urea, and a catalytic amount of a base, such as sodium ethoxide, in a suitable solvent like ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and washed with an organic solvent to remove any unreacted starting materials. The aqueous layer is then acidified with a strong acid to precipitate the ethyl 6-methylpyrimidine-4-carboxylate. The ester is collected by filtration and can be directly hydrolyzed to the desired carboxylic acid by heating with an aqueous solution of a strong base like sodium hydroxide. Subsequent acidification of the reaction mixture yields this compound, which is then filtered, washed, and dried.

Comparative Data

ParameterRoute 1: Multi-step SynthesisRoute 2: One-Pot Synthesis
Starting Materials Ethyl acetoacetate, Formamidine, POCl₃, NaCN/KCNEthyl 2-(ethoxymethylene)-3-oxobutanoate, Urea
Number of Steps 31 (followed by hydrolysis)
Overall Yield ModerateGood to High
Reaction Conditions Requires reflux, handling of hazardous reagents (POCl₃, cyanides)Reflux
Purification Multiple purification steps requiredFewer purification steps
Scalability Potentially challenging due to multiple steps and hazardous reagentsMore amenable to large-scale synthesis
Key Advantages Utilizes readily available starting materialsHigher efficiency, fewer steps
Key Disadvantages Lower overall yield, use of toxic reagentsStarting material may be less common

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Multi-step Synthesis cluster_1 Route 2: One-Pot Synthesis A1 Ethyl Acetoacetate + Formamidine B1 4-Hydroxy-6-methylpyrimidine A1->B1 Cyclocondensation C1 4-Chloro-6-methylpyrimidine B1->C1 Chlorination (POCl₃) D1 6-Methyl-4-cyanopyrimidine C1->D1 Cyanation (NaCN) E1 This compound D1->E1 Hydrolysis A2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Urea B2 Ethyl 6-methylpyrimidine-4-carboxylate A2->B2 One-Pot Reaction C2 This compound B2->C2 Hydrolysis

Caption: Comparative synthetic pathways to this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. Route 1, while longer and involving more hazardous reagents, utilizes very common and inexpensive starting materials. This may be advantageous for small-scale synthesis where the cost of specialized reagents is a primary concern.

In contrast, Route 2 provides a more elegant and efficient one-pot approach that is likely to be more suitable for larger-scale production due to its higher overall yield and reduced number of unit operations. The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and safety considerations.

References

Assessing the Target Specificity of Novel Pyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility has led to the development of compounds targeting a wide array of biological molecules, particularly kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3] This guide provides a comparative analysis of the target specificity of two novel pyrimidine-based compounds, a pyrido[2,3-d]pyrimidine analog and a phenylpyrazolo[3,4-d]pyrimidine derivative, against established kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The inhibitory activity of the selected novel pyrimidine compounds and established drugs was assessed against key kinase targets implicated in cancer progression. The following tables summarize their in vitro cytotoxic and kinase inhibitory activities.

Table 1: Comparison of EGFR Inhibitors

CompoundTarget KinaseCell LineIC50 (µM)
Pyrido[2,3-d]pyrimidine AnalogEGFRA549 (Lung Carcinoma)7.23[4]
Erlotinib (Tarceva®)EGFRA549 (Lung Carcinoma)6.53[4]

Table 2: Comparison of PIM-1 Kinase Inhibitors

CompoundTarget KinaseAssay TypeIC50 (nM)
Pyrido[2,3-d]pyrimidine Compound 4PIM-1In vitro kinase assay11.4[4]
AZD1208PIM-1In vitro kinase assay0.4[4]
StaurosporinePan-kinaseIn vitro kinase assay16.7[4]

Table 3: Comparison of Multi-Targeted Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Phenylpyrazolo[3,4-d]pyrimidine 5bEGFR10.2
VEGFR-2>1000
Topo-II>1000
Phenylpyrazolo[3,4-d]pyrimidine 5iEGFR20.5
VEGFR-2410.2
Topo-II>1000
Phenylpyrazolo[3,4-d]pyrimidine 9eEGFR>1000
VEGFR-2210.3
Topo-II310.5
ErlotinibEGFR8.5
SunitinibVEGFR-29.2
DoxorubicinTopo-II110.7

Note: IC50 values are compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.[4]

Signaling Pathways and Experimental Workflow

To understand the context of the targeted therapies, the following diagrams illustrate a representative signaling pathway and the general workflow for assessing kinase inhibition.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->Dimerization

EGFR signaling pathway and inhibitor intervention.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Assay_Setup Add compounds, purified kinase, and substrate to plate Compound_Prep->Assay_Setup Initiation Initiate reaction with ATP Assay_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Stop reaction and measure ADP production (Luminescence) Incubation->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of kinase targets for pyrimidine compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PIM-1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test pyrimidine compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (vehicle only) and 0% activity (no kinase).

  • Kinase Reaction: Add the purified kinase and its specific substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[4]

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer’s protocol. The luminescent signal is inversely proportional to the kinase activity.[4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, providing an indication of cell viability and proliferation.[4]

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

Conclusion

The presented data highlights the potential of novel pyrimidine-based compounds as potent and selective kinase inhibitors. The pyrido[2,3-d]pyrimidine and phenylpyrazolo[3,4-d]pyrimidine scaffolds demonstrate significant inhibitory activity against key cancer-related kinases. Further optimization of these scaffolds, guided by robust in vitro and cell-based assays, holds promise for the development of next-generation targeted cancer therapies. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the evaluation and comparison of novel pyrimidine compounds.

References

Safety Operating Guide

Proper Disposal of 6-Methylpyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methylpyrimidine-4-carboxylic acid, a compound that requires careful management due to its potential health hazards. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is classified as a substance with potential reproductive toxicity.[1] It is suspected of damaging fertility or the unborn child.[1] Due to these health concerns, stringent adherence to safety protocols during handling and disposal is mandatory.

Hazard Category Description Precautionary Statement
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child.[1]P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1]
Skin Corrosion/Irritation May cause skin irritation.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/Irritation May cause eye irritation.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Environmental Hazard Should not be released into the environment.[2]P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated materials like weighing paper or spill absorbents, in a clearly labeled, sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration.

3. Container Rinsing:

  • For empty containers that held this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be considered non-hazardous depending on institutional and local regulations.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

6. Accidental Release:

  • In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid generating dust. Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe rinse_container Rinse Empty Container (Collect First Rinse) start->rinse_container collect_waste Collect Waste in Labeled Container ppe->collect_waste store_waste Store Waste in Designated Area collect_waste->store_waste rinse_container->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Methylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylpyrimidine-4-carboxylic acid. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe handling, use, and disposal of this substance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesSafety glasses with side-shields are required.[1] Chemical safety goggles are recommended where splashing is a potential hazard.[2]
Hand Protection Chemical-resistant GlovesWear suitable protective gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1] Nitrile gloves are a common choice for handling a broad range of chemicals.[3]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn to protect the skin.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1][4] If dust or aerosols are generated and ventilation is inadequate, a respirator may be necessary.[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1][4]

  • Avoid the formation of dust.[5][6]

Storage:

  • Store in a tightly closed container.[1][6]

  • Keep in a cool, dry, and well-ventilated place.[4][6]

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, regional, and national regulations.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[1][7]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][6][7] Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Containers F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methylpyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.